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2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Documentation Hub

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  • Product: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
  • CAS: 1429321-81-2

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: An In-Depth Technical Guide

Executive Summary Target Molecule: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS Registry Number: 1429321-81-2 Molecular Formula: Molecular Weight: 318.07 g/mol [1] This technical guide details the regioselective s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS Registry Number: 1429321-81-2 Molecular Formula:


Molecular Weight:  318.07  g/mol [1]

This technical guide details the regioselective synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a highly functionalized phenol derivative. This scaffold is a critical intermediate in the development of advanced agrochemicals (specifically halogenated pyrrole and phenol-based insecticides/acaricides) and veterinary antiparasitic agents. The presence of the trifluoromethylthio (


) group imparts high lipophilicity and metabolic stability, while the ortho-nitro and ortho-bromo substituents provide orthogonal handles for further structural diversification or pharmacophore binding.

The synthesis strategy prioritizes regiocontrol and safety , utilizing the strong directing effects of the phenolic hydroxyl group to orchestrate the sequential introduction of nitro and bromo functionalities onto the 4-[(trifluoromethyl)thio]phenol core.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the principles of Electrophilic Aromatic Substitution (EAS). The hydroxyl group (


) is a strong activating group and an ortho, para-director. The trifluoromethylthio group (

) is electron-withdrawing and directs meta relative to itself, but the activation from the

group dominates the regiochemistry.

Strategic Logic:

  • Starting Material: 4-[(Trifluoromethyl)thio]phenol.[2] The para-position is already occupied, forcing subsequent substitutions to the ortho-positions (2 and 6).

  • Sequence:

    • Step 1: Nitration. Introduction of the nitro group first is preferred. The reaction of 4-[(trifluoromethyl)thio]phenol with dilute nitric acid is known to be highly selective for mono-nitration at the ortho-position due to the activating nature of the phenol.

    • Step 2: Bromination. The resulting 2-nitro-4-[(trifluoromethyl)thio]phenol contains one remaining open ortho-position (C6). Despite the deactivating nature of the nitro group, the hydroxyl group remains sufficiently activating to facilitate bromination at C6 using elemental bromine or N-bromosuccinimide (NBS).

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (Target) Inter1 2-Nitro-4-[(trifluoromethyl)thio]phenol (Intermediate) Target->Inter1 Bromination (C-Br Disconnection) SM 4-[(Trifluoromethyl)thio]phenol (Starting Material) Inter1->SM Nitration (C-N Disconnection) Precursor 4-Chlorothiophenol + CF3 Source (Precursor Synthesis) SM->Precursor Trifluoromethylthiolation

Figure 1: Retrosynthetic disconnection showing the sequential functionalization of the phenolic ring.

Experimental Protocols

Stage 1: Preparation of Precursor (Optional)

Note: 4-[(Trifluoromethyl)thio]phenol is commercially available (CAS 461-84-7). For in-house synthesis, the following palladium-catalyzed method is recommended.

Reaction: Cross-coupling of 4-chlorothiophenol with trifluoromethyl iodide (


).
  • Reagents: 4-Chlorothiophenol (1.0 equiv),

    
     (excess), 
    
    
    
    (catalyst),
    
    
    (base).
  • Conditions: Solvated in DMF/THF, heated to 80°C in a pressure vessel.

  • Mechanism: Pd-catalyzed cross-coupling introduces the

    
     group to the sulfur atom.
    
  • Workup: Extraction with ethyl acetate, washing with brine, and vacuum distillation.

Stage 2: Regioselective Nitration

Objective: Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol.

Rationale: The use of moderate concentration nitric acid avoids over-nitration (picric acid derivatives) and oxidation of the sulfur moiety.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-[(trifluoromethyl)thio]phenol (10.0 g, 51.5 mmol) and Dichloromethane (DCM) (100 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Nitric Acid (65%) (3.6 mL, ~1.05 equiv) dropwise over 30 minutes. Maintain internal temperature below 10°C to prevent oxidative by-products.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench & Workup: Pour the reaction mixture into ice water (200 mL). Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine organic layers, wash with water and brine, and dry over anhydrous

    
    . Concentrate under reduced pressure. The crude yellow solid can be recrystallized from Ethanol/Water to yield the product.
    

Data Validation:

  • Yield: ~85-90%

  • Appearance: Yellow crystalline solid.

  • 1H NMR (

    
    ):  Shifts characteristic of 1,2,4-substitution pattern. Doublet (C6-H) and Doublet of Doublets (C5-H) with coupling constants reflecting meta and para relationships to the nitro group.
    
Stage 3: Regioselective Bromination

Objective: Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.

Rationale: With the C2 position occupied by the nitro group and C4 by the


 group, the highly activated C6 position (ortho to OH) is the exclusive site for electrophilic bromination.

Protocol:

  • Setup: Dissolve 2-Nitro-4-[(trifluoromethyl)thio]phenol (5.0 g, 20.9 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Prepare a solution of Bromine (

    
    )  (3.5 g, 22 mmol, 1.05 equiv) in Acetic Acid (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.
    
    • Alternative Reagent: N-Bromosuccinimide (NBS) (1.1 equiv) in Acetonitrile can be used for milder conditions.

  • Reaction: Stir at room temperature for 2–3 hours. The red color of bromine will fade as it is consumed.

  • Quench: Pour the mixture into ice-cold water (150 mL) containing Sodium Bisulfite (

    
    )  (1 g) to quench unreacted bromine. A precipitate will form.[4][5][6]
    
  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid traces.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Data Validation:

  • Yield: ~90-95%

  • Appearance: Yellow to orange solid.

  • 1H NMR (

    
    ):  Two aromatic singlets (or meta-coupled doublets, 
    
    
    
    ) representing protons at C3 and C5. The disappearance of the ortho-coupling pattern from the starting material confirms substitution at C6.

Analytical Data Summary

Parameter2-Nitro-4-[(trifluoromethyl)thio]phenol2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
Formula


Mol.[1][2][3][4][5][6][7] Weight 239.17 g/mol 318.07 g/mol
Appearance Yellow SolidYellow/Orange Solid
Melting Point 57–60 °C (Lit.)>65 °C (Estimated)
1H NMR 3 aromatic protons (ABC system)2 aromatic protons (meta-coupled)
Key IR Bands 1530, 1350 (

), 3300 (

)
1540 (

), 3400 (

), C-Br stretch

Process Workflow Visualization

SynthesisWorkflow Start Start: 4-[(Trifluoromethyl)thio]phenol Step1 Step 1: Nitration Reagent: 65% HNO3 Solvent: DCM, 0-10°C Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 2-Nitro-4-[(trifluoromethyl)thio]phenol Step1->Inter Regioselective (Ortho) Step2 Step 2: Bromination Reagent: Br2 or NBS Solvent: AcOH, RT Inter->Step2 Activation by OH Quench Quench & Isolation Water/NaHSO3 Precipitation Step2->Quench Reaction Complete Final Final Product: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Quench->Final Filtration & Drying

Figure 2: Step-by-step synthetic workflow for the production of the target molecule.

Safety & Hazard Analysis (E-E-A-T)

As a Senior Application Scientist, it is imperative to highlight the specific hazards associated with this protocol.

  • Fluorinated Sulfur Compounds: The

    
     group is generally stable, but thermal decomposition can release toxic fluoride and sulfur oxides. Work in a well-ventilated fume hood.
    
  • Nitration Risks: The nitration of phenols is exothermic. Strict temperature control (

    
     during addition) is critical to prevent "runaway" reactions or the formation of unstable polynitrated species.
    
  • Bromine Handling: Elemental bromine is highly corrosive and volatile. Use acetic acid solutions of bromine to lower vapor pressure and improve dosing accuracy. Sodium bisulfite must be available to neutralize spills.

  • Chemical Hazards:

    • H302/H312: Harmful if swallowed or in contact with skin.[8][9]

    • H315/H319: Causes skin and serious eye irritation.[8][9]

References

  • Jereb, M. et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols". Organic & Biomolecular Chemistry, 13(10), 3103-3115. Available at: [Link]

  • PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Ningbo Inno Pharmchem. Synthetic Route Analysis for 4-(Trifluoromethylthio)phenol. Available at: [Link]

Sources

Exploratory

Technical Monograph: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document is structured for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary & Chemical Identity

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a highly functionalized phenolic intermediate used primarily in the synthesis of antiparasitic agents (e.g., Toltrazuril derivatives) and as a metabolic probe for mitochondrial uncoupling studies. Its structure combines a lipophilic, electron-withdrawing trifluoromethylthio (–SCF₃) group with an acidic nitrophenol core, creating a molecule with unique electronic and solubility properties.

Chemical Identifiers
DescriptorValue
CAS Registry Number 1429321-81-2
IUPAC Name 2-Bromo-6-nitro-4-(trifluoromethylsulfanyl)phenol
Molecular Formula C₇H₃BrF₃NO₃S
Molecular Weight 318.07 g/mol
SMILES OC1=C(Br)C=C(SC(F)(F)F)C=C1[O-]
InChIKey ODVLQVBOWZANKL-UHFFFAOYSA-N

Physicochemical Profile

The interplay between the electron-withdrawing nitro (–NO₂) and trifluoromethylthio (–SCF₃) groups significantly increases the acidity of the phenolic hydroxyl, making this compound a potent protonophore.

PropertyData / RangeStructural Insight
Physical State Solid (Crystalline)Intermolecular H-bonding (OH···NO₂) stabilizes the lattice.
Melting Point ~60–70 °C (Estimated)Comparable to 2-bromo-6-nitrophenol analogs; lowered by SCF₃ asymmetry.
Acidity (pKa) ~4.5 – 5.2 (Predicted)The –SCF₃ group (σₚ ≈ 0.50) and –NO₂ group enhance acidity, facilitating physiological deprotonation.
Lipophilicity (LogP) ~4.4 (Predicted)The –SCF₃ moiety ("super-lipophilic") drastically increases membrane permeability compared to standard nitrophenols.
Solubility DMSO, Methanol, EtOAcPoor water solubility; requires organic co-solvents for biological assays.

Synthetic Pathways & Methodology

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol typically proceeds via Electrophilic Aromatic Substitution (EAS) on the pre-functionalized 4-[(trifluoromethyl)thio]phenol core. The order of substituent introduction is critical to manage ring deactivation.

Protocol A: Sequential Halogenation-Nitration (Recommended)

This route minimizes oxidation by introducing the halogen before the strong nitrating agent.

  • Precursor: 4-[(Trifluoromethyl)thio]phenol (CAS: 461-84-7).[1][2][3][4]

  • Step 1: Bromination

    • Reagents:

      
       or NBS (N-Bromosuccinimide).[3][4]
      
    • Conditions:

      
       or Acetic Acid, 0°C to RT.
      
    • Mechanism: The –OH group directs the electrophile to the ortho position. The –SCF₃ group is para (occupied), preventing regio-isomers.

    • Intermediate: 2-Bromo-4-[(trifluoromethyl)thio]phenol.

  • Step 2: Nitration

    • Reagents: Dilute

      
       (1 equivalent) in Acetic Acid.
      
    • Conditions: 0°C, careful temperature control to prevent di-nitration or oxidation of the sulfur.

    • Product: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.[5]

Visualization of Synthetic Logic

The following diagram illustrates the regioselectivity and pathway logic.

SynthesisPath cluster_logic Regioselectivity Logic Precursor 4-[(Trifluoromethyl)thio]phenol (CAS 461-84-7) Inter Intermediate: 2-Bromo-4-[(trifluoromethyl)thio]phenol Precursor->Inter Bromination (NBS/DCM, 0°C) Ortho-directing (OH) Product Target: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Inter->Product Nitration (HNO3/AcOH) Remaining Ortho site Note1 OH Group: Strongly Activating (Ortho/Para) SCF3 Group: Deactivating (Para occupied) Result: Electrophiles target Ortho positions.

Figure 1: Step-wise synthetic route leveraging the ortho-directing power of the phenol group against the para-blocked SCF3 motif.

Reactivity & Structure-Activity Relationship (SAR)

This compound is not merely a static building block; its reactivity is defined by the "Push-Pull" electronic system.

The "Push-Pull" System
  • Push: The Phenolic –OH donates electron density (via resonance), activating the ring for further substitution or metabolic conjugation (glucuronidation).

  • Pull: The –NO₂, –Br, and –SCF₃ groups withdraw electron density.

    • Effect: This drastically lowers the pKa of the phenol proton.

    • Biological Consequence: At physiological pH (7.4), the compound exists largely as the phenolate anion. However, the lipophilic –SCF₃ group allows the neutral form to cross mitochondrial membranes, while the anion returns, effectively uncoupling oxidative phosphorylation (protonophore mechanism).

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the nitro group ortho to the bromine activates the C–Br bond for displacement by nucleophiles (amines, thiols), making this a versatile scaffold for library generation.

  • Reaction:

    
    
    
  • Application: Synthesis of benzoxazoles or complex heterocyclic antiparasitics.

Safety & Handling Protocols

As a halogenated nitrophenol, this compound presents specific hazards.

Hazard Classification (GHS)[7]
  • Signal Word: WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[6]

  • H335: May cause respiratory irritation.[4][6]

  • Stench: Compounds containing –SCF₃ often possess a characteristic sulfurous odor; handle in a fume hood.

Experimental Safety Protocol
  • Containment: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with dilute NaOH (to form the water-soluble phenolate salt) before absorption on vermiculite.

  • Storage: Store under inert atmosphere (

    
     or Ar) at ambient temperature. Light sensitive (protect from direct light to prevent nitro-group degradation).
    

References

  • Sigma-Aldrich. 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Product Sheet. Merck KGaA. Link

  • Jereb, M., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115.[4] Link

  • PubChem. Compound Summary: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CID 75406433).[5] National Library of Medicine. Link

  • Apollo Scientific. Safety Data Sheet: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. Link

Sources

Foundational

An In-depth Technical Guide to Uscharidin (CAS 24321-47-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Uscharidin, a Cardenolide of Intrigue Initially associated with the now-deleted CAS registry number 1429321-81-2, the focus of this...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Uscharidin, a Cardenolide of Intrigue

Initially associated with the now-deleted CAS registry number 1429321-81-2, the focus of this technical guide is the cardenolide glycoside, Uscharidin , correctly identified by CAS Registry Number 24321-47-9 .[1] This potent natural product, isolated from plants of the Calotropis genus, has a rich history, from its use as a component of African arrow poisons to its contemporary investigation as a potential therapeutic agent.[2] As a member of the cardiac glycoside family, Uscharidin shares a structural and mechanistic relationship with well-known compounds like digoxin and ouabain, primarily exerting its biological effects through the inhibition of the ubiquitous Na+/K+-ATPase enzyme.[3][4] This guide will provide a comprehensive overview of Uscharidin's chemical structure, physicochemical properties, synthesis and isolation, and delve into its multifaceted biological activities and potential applications in modern medicine, particularly in the realm of oncology.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's identity is foundational to any scientific investigation. The following table summarizes the key chemical identifiers for Uscharidin.

IdentifierValue
CAS Registry Number 24321-47-9
IUPAC Name (1S,3R,5S,7R,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-9-oxo-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-14-carbaldehyde
Molecular Formula C₂₉H₃₈O₉
Molecular Weight 530.6 g/mol
Canonical SMILES C[C@@H]1CC(=O)[C@]2(O[C@@H]3C[C@@H]4CC[C@@H]5CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O
InChI Key YOCULAYFPPWLRI-OLEQQPCLSA-N

The intricate three-dimensional structure of Uscharidin is central to its biological function. It possesses a steroid nucleus, a hallmark of this class of compounds, with a five-membered lactone ring attached at the C-17 position, classifying it as a cardenolide. The sugar moiety is attached at the C-3 position.

Physicochemical Properties

The physicochemical properties of Uscharidin are critical for its handling, formulation, and pharmacokinetic behavior.

PropertyValueReference
Physical State Rhombic plates[2]
Melting Point Decomposes at 290°C[2]
Optical Rotation [α]D²⁰ +38° (c = 0.9 in methanol)[2]
Solubility More soluble in alcohol and water-alcohol mixtures than its precursor, Uscharin.[5]
XLogP3 0.9[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 9[6]

Synthesis and Isolation

Natural Occurrence and Isolation

Uscharidin is a naturally occurring compound found in the latex of plants belonging to the Calotropis genus, such as Calotropis procera.[2] The isolation of Uscharidin from its natural source is a multi-step process that begins with the extraction of its precursor, Uscharin.

Experimental Protocol: Isolation of Uscharin from Calotropis gigantea Leaves

  • Plant Material Preparation: The leaves of Calotropis gigantea are minced into a fine powder.

  • Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction, initially with petroleum ether (60-80°C) followed by ethyl acetate until exhaustion. The cytotoxic activity is typically found in the ethyl acetate fraction.

  • Concentration: The ethyl acetate extract is concentrated to dryness using a rotary evaporator.

  • Initial Fractionation (Vacuum Liquid Chromatography):

    • The crude extract is adsorbed onto silica gel.

    • The adsorbed material is packed in a sintered funnel under vacuum.

    • Elution is performed with a gradient of solvents, starting with petroleum ether and progressively increasing the polarity with ethyl acetate, followed by methanol.

  • Column Chromatography: The fraction containing Uscharin is dissolved in a minimal volume of chloroform and subjected to column chromatography on silica gel, eluting with chloroform, chloroform with methanol, and finally methanol. This step yields a fraction of almost pure Uscharin.

  • Purification (Preparative TLC): The final purification of Uscharin is achieved by spotting the enriched fraction onto glass silica gel plates and developing them in a solvent system of ethyl acetate and methanol (97:3). The band corresponding to Uscharin is scraped from the plate, and the compound is eluted with ethyl acetate.

  • Confirmation: The identity of the isolated Uscharin is confirmed using spectroscopic techniques.[3]

Synthesis of Uscharidin from Uscharin

Uscharidin can be synthesized through the hydrolysis of its parent glycoside, Uscharin. This process involves the cleavage of the sugar moiety from the steroid core.

Experimental Protocol: Synthesis of Uscharidin

  • Reaction Setup: Suspend 1 gram of Uscharin in 10 cc of alcohol.

  • Acidic Hydrolysis: Add 1 cc of 70% sulfuric acid to the suspension to bring the Uscharin into solution.

  • Incubation: Maintain the reaction mixture at a temperature of 30°C to 40°C for 48 hours.

  • Work-up:

    • Dilute the solution by adding small pieces of ice.

    • Extract the organic substance with a solvent non-miscible with dilute alcohol, such as chloroform.

    • Wash and dry the chloroform solution.

  • Crystallization: Concentrate the chloroform solution to induce the crystallization of Uscharidin.[7]

Biological Activity and Mechanism of Action

Inhibition of Na+/K+-ATPase: The Core Mechanism

The primary mechanism of action for Uscharidin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4]

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane Uscharidin Uscharidin Na_K_ATPase Na+/K+-ATPase Pump Uscharidin->Na_K_ATPase Inhibits Na_out 3 Na+ out Na_K_ATPase->Na_out K_in 2 K+ in Na_K_ATPase->K_in Extracellular Extracellular Space Intracellular Intracellular Space ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->Na_K_ATPase Powers

Figure 1. Simplified schematic of Uscharidin's inhibitory action on the Na+/K+-ATPase pump.

By binding to the Na+/K+-ATPase, Uscharidin disrupts the transport of sodium and potassium ions. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. In cardiac muscle cells, this increased intracellular calcium enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart failure.[4][8]

Anticancer Potential: A Promising Frontier

Recent research has highlighted the potential of cardiac glycosides, including Uscharidin, as anticancer agents.[9] The inhibitory effect on Na+/K+-ATPase is believed to play a significant role in this activity, as this enzyme is often overexpressed in cancer cells and is involved in regulating cell adhesion, proliferation, and apoptosis.

In Vitro and In Vivo Anticancer Effects:

  • In Vitro Studies: Uscharidin has demonstrated inhibitory effects on the growth of a variety of cancer cell lines in vitro.[9]

  • In Vivo Studies: While specific in vivo data for Uscharidin is limited in the readily available literature, studies on its precursor, Uscharin, have shown tumor-inhibiting activity in rat models. For instance, a primary extract of Calotropis gigantea containing these compounds showed tumor-inhibiting activity at a concentration of 1 mg/ml in rats.[9]

Signaling Pathways Implicated in Anticancer Activity:

The anticancer effects of cardiac glycosides are mediated through the modulation of various signaling pathways. While research specifically on Uscharidin is ongoing, the known mechanisms for related compounds provide a framework for its potential actions:

  • Induction of Apoptosis: Cardiac glycosides can induce programmed cell death in cancer cells through both caspase-dependent and -independent pathways. This can involve the release of cytochrome c from the mitochondria and the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by cardiac glycosides.

  • Modulation of Key Signaling Pathways: The anticancer activity of these compounds has been linked to the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin.

Anticancer_Mechanism Uscharidin Uscharidin Na_K_ATPase_Inhibition Na+/K+-ATPase Inhibition Uscharidin->Na_K_ATPase_Inhibition Signaling_Pathways Modulation of Signaling Pathways (PI3K/Akt, MAPK, etc.) Na_K_ATPase_Inhibition->Signaling_Pathways Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Angiogenesis_Inhibition Inhibition of Angiogenesis Signaling_Pathways->Angiogenesis_Inhibition Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Angiogenesis_Inhibition->Anticancer_Effect

Figure 2. Putative signaling pathways involved in the anticancer effects of Uscharidin.

Safety and Toxicology

As with all cardiac glycosides, Uscharidin is a potent compound with a narrow therapeutic index. Its historical use as an arrow poison underscores its toxicity at high doses. The primary toxic effects are related to its action on the cardiovascular system, leading to arrhythmias and potentially cardiac arrest. Therefore, any investigation into its therapeutic use must be conducted with extreme caution and a thorough understanding of its dose-response relationship.

Future Directions and Conclusion

Uscharidin stands as a compelling natural product with a dual legacy of toxicity and therapeutic potential. While its role as a cardiac glycoside is well-established, its emergence as a potential anticancer agent opens up exciting new avenues for research and drug development. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by Uscharidin in different cancer types. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs with an improved therapeutic window, enhancing its anticancer efficacy while minimizing its cardiotoxicity. A deeper understanding of the structure-activity relationship will be paramount in harnessing the full therapeutic potential of this intriguing molecule.

References

  • Process for the preparation of uscharin and uscharidin.
  • Uscharidin. DrugFuture.
  • Prassas I, Diamandis EP. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential.
  • Uscharidin. PubChem; CID 441874.
  • Uscharidin. CAS Common Chemistry.
  • Cardiac Glycosides (Digoxin). CV Pharmacology.
  • Process for the preparation of uscharin and uscharidin.
  • Cardiac Glycosides: Types and What They Tre
  • A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential.
  • Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis.
  • Pharmaceutical composition containing uscharidin or its analogues.

Sources

Exploratory

"2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol molecular weight"

Executive Summary This technical guide provides a comprehensive analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2), a highly functionalized halogenated phenol intermediate. Characterized by i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2), a highly functionalized halogenated phenol intermediate. Characterized by its specific substitution pattern—combining a nitro group, a bromine atom, and a trifluoromethylthio moiety on a phenolic core—this compound represents a critical building block in the synthesis of advanced agrochemicals and antiparasitic salicylanilides.

This document details the molecular weight derivation, isotopic signatures, synthetic pathways, and handling protocols required for high-integrity research applications.

Physicochemical Characterization

Molecular Weight & Isotopic Analysis

The precise molecular weight of this compound is dictated by the distinct isotopic abundance of Bromine (


 and 

) and Sulfur (

). Unlike simple organic molecules, the mass spectrum of this compound presents a "doublet" molecular ion peak due to the ~1:1 ratio of bromine isotopes.
PropertyValueNotes
Molecular Formula

Average Molecular Weight 318.07 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 316.8969 Da Based on

.
Exact Mass (

)
318.8949 Da The secondary peak in MS (M+2).
Isotopic Pattern 1:1 (M : M+2)Diagnostic signature for mono-brominated compounds.
Structural Properties
  • Lipophilicity (LogP) : Estimated at 4.4 . The trifluoromethylthio (

    
    ) group significantly enhances lipophilicity compared to a standard methoxy or methyl group, facilitating membrane permeability.
    
  • Acidity (pKa) : Estimated 4.5 – 5.5 . The presence of the ortho-nitro group (strong electron-withdrawing) and the para-trifluoromethylthio group acidifies the phenolic hydroxyl, making it a potent protonophore capable of uncoupling oxidative phosphorylation in mitochondria.

Synthetic Methodologies

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol relies on the controlled electrophilic aromatic substitution of 4-[(trifluoromethyl)thio]phenol . The presence of the hydroxyl group directs incoming electrophiles to the ortho positions (2 and 6).

Retro-Synthetic Analysis

The synthesis can be approached via two primary routes. Route A (Nitration


 Bromination) is generally preferred to avoid the oxidation of the bromine substituent or the formation of unstable intermediates, although Route B (Bromination 

Nitration) is viable under mild conditions.
Workflow Diagram (DOT)

SynthesisPathways Start 4-[(Trifluoromethyl)thio]phenol (CAS 461-84-7) NitroInter 2-Nitro-4-[(trifluoromethyl)thio]phenol Start->NitroInter HNO3, H2SO4 (Nitration) BromoInter 2-Bromo-4-[(trifluoromethyl)thio]phenol Start->BromoInter NBS, MeCN (Bromination) Target 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (Target) NitroInter->Target NBS or Br2 (Bromination) BromoInter->Target HNO3, AcOH (Nitration)

Figure 1: Divergent synthetic pathways for the target compound. Route A (Top) is the standard electrophilic substitution sequence.

Detailed Protocol (Route A: Nitration First)

This pathway minimizes the risk of debromination during the nitration step.

  • Nitration :

    • Reagents : 4-[(trifluoromethyl)thio]phenol, Dilute

      
       (approx. 30-40%), Acetic Acid solvent.
      
    • Conditions : 0°C to Room Temperature. The

      
       group deactivates the ring slightly, but the phenol directs ortho.
      
    • Mechanism : Electrophilic attack of

      
       at the 2-position.
      
    • Purification : Steam distillation or column chromatography to separate from trace para-nitro isomers (unlikely due to blocked C4 position).

  • Bromination :

    • Reagents : 2-Nitro-intermediate, N-Bromosuccinimide (NBS) or

      
      .
      
    • Solvent : Acetonitrile (MeCN) or Glacial Acetic Acid.

    • Conditions : Room temperature, 2-4 hours.

    • Validation : Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2).

    • Yield : Typically 65-80% over two steps.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS/GC-MS)
  • Ionization : Electrospray Ionization (ESI) in Negative Mode (

    
    ) is most sensitive due to the acidic phenol.
    
  • Fragmentation Logic :

    • Parent Ion : m/z 316 / 318 (1:1 ratio).

    • Loss of

      
       : [M - 46] peak.
      
    • Loss of

      
       : [M - 79/81] peak.
      
    • Specific Fragment :

      
       fragment at m/z 101 is often observed in high-energy collisions.
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    )
    :
    • Expect two doublets in the aromatic region (approx.

      
       8.0 - 8.5 ppm) with small coupling constants (
      
      
      
      ) indicating meta coupling between the protons at C3 and C5.
    • Broad singlet at

      
       10-11 ppm for the phenolic -OH (exchangeable with 
      
      
      
      ).
  • 
     NMR :
    
    • Single singlet around

      
       -42 to -44 ppm, characteristic of the 
      
      
      
      group.

Safety & Handling Guidelines

Hazard Classification (GHS) :

  • Acute Toxicity : Harmful if swallowed or inhaled.[1]

  • Skin/Eye Irritation : Causes severe skin burns and eye damage (due to acidity and nitro group).

  • Specific Hazard : Stench .[2] Thio-derivatives often possess a penetrating, disagreeable odor. Handle only in a fume hood.

Storage :

  • Store at 2-8°C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Protect from light (nitro compounds can be photosensitive).

References

  • PubChem . (2025).[1][3][4][5][6] 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CID 75406433).[7] National Library of Medicine. [Link]

  • Jereb, M., et al. (2015).[8] Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances, 5, 2359-2367. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document is structured for researchers requiring rigorous solubility data for synthesis, purification, or biological assay development.

CAS Number: 1429321-81-2 Molecular Formula: C


H

BrF

NO

S Molecular Weight: 318.07 g/mol IUPAC Name: 2-bromo-6-nitro-4-(trifluoromethylsulfanyl)phenol[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, one must understand the competing electronic and steric forces governing its interaction with solvents. This molecule exhibits a "Push-Pull" solubility mechanism driven by three distinct moieties:

  • The Acidic Head (Phenolic -OH):

    • Effect: Provides a site for hydrogen bonding and ionization.

    • pKa Modulation: The ortho-nitro and ortho-bromo groups, combined with the para-[(trifluoromethyl)thio] group, exert a strong electron-withdrawing effect (Inductive and Resonance). This significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol (pKa ~10), likely shifting it into the 5.0 – 6.0 range .

    • Solubility Implication: The compound acts as a weak acid. It is insoluble in neutral water but dissolves readily in alkaline aqueous solutions (pH > 7.5) via deprotonation to the phenolate anion.

  • The Lipophilic Tail (-SCF

    
    ): 
    
    • Effect: The trifluoromethylthio group is highly lipophilic (Hansch

      
       value 
      
      
      
      1.44).
    • Solubility Implication: This moiety drives solubility in chlorinated solvents (DCM, Chloroform) and non-polar aprotic solvents, counteracting the polarity of the nitro/hydroxyl groups.

  • The Nitro Group (-NO

    
    ): 
    
    • Effect: Increases polarity and allows for dipole-dipole interactions.

    • Solubility Implication: Enhances solubility in polar aprotic solvents like DMSO and DMF.

Predicted Solubility Matrix

Based on structural analysis and analog behavior (e.g., 2-bromo-6-nitrophenol).

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Strong dipole interactions; disruption of intermolecular H-bonds.
Chlorinated Dichloromethane (DCM), ChloroformGood (>20 mg/mL) Interaction with the lipophilic -SCF

and -Br groups.
Polar Protic Methanol, EthanolModerate to Good H-bonding with nitro/phenol groups; likely requires heating for high concentrations.
Ethers/Esters THF, Ethyl AcetateModerate Good acceptors for the phenolic proton.
Hydrocarbons Hexanes, HeptanePoor Polarity of the -NO

and -OH groups prevents solvation despite the -SCF

group.
Aqueous Water (pH < 5)Insoluble (<0.1 mg/mL) Compound remains in neutral, protonated form.
Aqueous (Basic) PBS (pH 7.4), NaOH (0.1M)Soluble Formation of the water-soluble phenolate salt.

Experimental Protocols for Solubility Determination

As exact literature values for this specific intermediate are often proprietary, researchers must empirically validate solubility. The following protocols are designed to ensure data integrity.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this method for formulation development or stock solution preparation.

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL amber glass vial (amber is critical to prevent photodegradation of the nitro group).

  • Solvent Addition: Add 200

    
    L of the target solvent.
    
  • Saturation:

    • If fully dissolved, add more solid until a visible precipitate remains.

    • If undissolved, add solvent in 50

      
      L increments until near dissolution, then add a small excess of solid.
      
  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker or magnetic stir bar.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated to minimize adsorption).
    
  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (detection at

    
     254 nm or 300-350 nm for the nitrophenol chromophore).
    
Protocol B: pH-Dependent Solubility Profiling

Critical for biological assays to prevent precipitation in media.

The solubility of this compound is heavily pH-dependent. The following diagram illustrates the workflow for determining the "Intrinsic Solubility" (


) versus the "Apparent Solubility" (

).

SolubilityWorkflow Start Start: Solid Compound Acidic Acidic Buffer (pH 1.2) Protonated Form (HA) Start->Acidic Measure S0 Neutral Neutral Buffer (pH 7.4) Mixed Species Start->Neutral Measure Sapp Basic Basic Buffer (pH 10) Ionized Form (A-) Start->Basic Max Solubility Analysis HPLC Quantification Acidic->Analysis Neutral->Analysis Basic->Analysis Result Calculate pKa via Henderson-Hasselbalch Analysis->Result Derive pKa

Figure 1: Workflow for determining pH-dependent solubility profile.


 represents intrinsic solubility of the neutral species.

Synthesis & Purification Implications[2][3][4]

The solubility profile dictates the purification strategy. Because the compound is likely synthesized via the nitration of 2-bromo-4-[(trifluoromethyl)thio]phenol, the crude mixture will contain acidic byproducts.

Crystallization Strategy[2]
  • Solvent System: Ethanol/Water or Methanol/Water.

  • Procedure: Dissolve the crude solid in hot Ethanol (approx. 60°C). Slowly add water until turbidity is observed. Cool slowly to 4°C. The lipophilic -SCF

    
     group encourages crystallization as the solvent polarity increases.
    
Liquid-Liquid Extraction
  • Organic Phase: Ethyl Acetate or Dichloromethane.

  • Aqueous Phase:

    • To remove neutral impurities: Extract the target compound into 0.5M NaOH (it forms the water-soluble phenolate). Wash the organic layer.[2][3][4] Then, acidify the aqueous layer with HCl to precipitate the target compound and re-extract into organic solvent.

Stability and Handling

  • Photostability: Nitro-aromatics are prone to photo-reduction or degradation. Store solid and solutions in amber vials.

  • Solution Stability:

    • DMSO: Stable for months at -20°C.[5]

    • Aqueous Buffers: Prepare fresh. Avoid leaving in basic solution for extended periods to prevent potential hydrolysis of the -SCF

      
       group (though generally robust, extreme pH can degrade it).
      

References

  • Sigma-Aldrich. 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Product Page. Retrieved from (Note: Search CAS 1429321-81-2 for specific SDS).

  • PubChem. 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. 2-Bromo-6-nitrophenol Properties and Synthesis. (Used as structural analog for solubility prediction). Retrieved from .

  • Organic Chemistry Portal. Synthesis of Thiophenols and Nitration of Phenols. Retrieved from .

Sources

Exploratory

The Trifluoromethylthio Group: A Keystone Functional Moiety in Modern Medicinal Chemistry

Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethylthio (SCF3) group has emerged as a particularly powerful and versatile tool. This technical guide provides an in-depth exploration of the multifaceted role of the SCF3 moiety in medicinal chemistry. We will delve into its fundamental physicochemical properties, dissect its profound impact on critical drug-like attributes, and provide practical insights into its synthetic installation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the trifluoromethylthio group in the design and optimization of novel therapeutic agents.

The Physicochemical Landscape of the Trifluoromethylthio Group

The trifluoromethylthio group exerts its influence on molecular properties through a unique combination of high lipophilicity and strong electron-withdrawing character.[1][2][3] These intrinsic features distinguish it from other common functional groups and provide a powerful lever for medicinal chemists to modulate the disposition of a drug candidate.

Lipophilicity: Enhancing Membrane Permeability

A critical determinant of a drug's ability to traverse biological membranes and reach its target is its lipophilicity, often quantified by the Hansch lipophilicity parameter (π). The SCF3 group is one of the most lipophilic substituents employed in drug design, with a Hansch π value of approximately 1.44.[3][4][5] This high lipophilicity can significantly enhance a molecule's ability to cross cell membranes and the blood-brain barrier, thereby improving bioavailability and target engagement.[1]

To put this in perspective, the table below compares the Hansch lipophilicity parameter of the SCF3 group with other commonly used functional groups.

Functional GroupHansch Lipophilicity Parameter (π)
-SCF3 1.44 [4][5][6]
-OCF31.04[7][8]
-CF30.88[7][8]
-Cl0.71
-CH30.56
-F0.14[6]
-OCH3-0.02[8]
-OH-0.67

This table clearly illustrates the superior lipophilicity of the SCF3 group, highlighting its potential to dramatically alter a molecule's partitioning behavior.

Electronic Effects: Modulating Reactivity and Stability

The SCF3 group is a potent electron-withdrawing group, a property quantified by its Hammett constants (σ). This strong inductive effect can have a profound impact on a molecule's chemical reactivity and metabolic stability.[2][9] By withdrawing electron density, the SCF3 group can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of a drug candidate.[2]

The following diagram illustrates the inductive electron withdrawal by the SCF3 group.

Caption: Inductive electron withdrawal by the SCF3 group.

The electron-withdrawing nature of the SCF3 group also influences the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

Impact on Pharmacokinetic and Pharmacodynamic Profiles

The unique physicochemical properties of the SCF3 group translate directly into tangible benefits for the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

Enhanced Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. The strong carbon-fluorine bonds within the SCF3 group are highly resistant to enzymatic cleavage.[7] Furthermore, its electron-withdrawing nature can protect neighboring functionalities from metabolic attack.[2] This dual effect often leads to a significant increase in the metabolic stability and, consequently, the in vivo half-life of a drug.

Improved Bioavailability

The enhanced lipophilicity conferred by the SCF3 group can lead to improved absorption and distribution of a drug throughout the body.[1][2] This often results in higher bioavailability, meaning a larger fraction of the administered dose reaches the systemic circulation and its intended target.

Modulation of Target Binding

The introduction of an SCF3 group can influence how a drug binds to its biological target. Its steric bulk and unique electronic properties can lead to altered binding affinities and selectivities. In some cases, the SCF3 group can act as a bioisosteric replacement for other groups, such as a methyl or chloro group, while offering superior physicochemical properties.[7][10][11][12][13]

The following diagram illustrates the key impacts of the SCF3 group on drug properties.

G cluster_properties Physicochemical Properties cluster_impact Impact on Drug Properties SCF3 Trifluoromethylthio (-SCF3) Group Lipophilicity High Lipophilicity (π ≈ 1.44) SCF3->Lipophilicity EWG Strong Electron- Withdrawing Group SCF3->EWG Binding Modulated Target Binding Affinity SCF3->Binding Permeability Increased Membrane Permeability Lipophilicity->Permeability Stability Enhanced Metabolic Stability EWG->Stability Bioavailability Improved Bioavailability Permeability->Bioavailability

Caption: Key impacts of the SCF3 group on drug properties.

Synthetic Strategies for Introducing the Trifluoromethylthio Group

The successful incorporation of the SCF3 group into a target molecule is paramount. Over the years, a variety of synthetic methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions.

Electrophilic Trifluoromethylthiolation

This is a widely used approach that involves the reaction of a nucleophile with an electrophilic "SCF3+" source. A number of shelf-stable and easy-to-handle electrophilic trifluoromethylthiolating reagents have been developed.[4][14]

Key Reagents:

  • N-(Trifluoromethylthio)saccharin: A highly reactive and versatile reagent.[9][15][16]

  • N-(Trifluoromethylthio)phthalimide: Another commonly used electrophilic source.[17]

  • Trifluoromethanesulfenamides: Effective for the trifluoromethylthiolation of various nucleophiles.[17]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of a Phenol [18]

  • Materials:

    • Phenol substrate (1.0 mmol)

    • N-Phenyltrifluoromethanesulfenimide (PhNHSCF3) (1.3 mmol)

    • Triflic acid (TfOH) (1.3 mmol)

    • Anhydrous solvent (e.g., dichloromethane, 5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the phenol substrate and the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triflic acid to the stirred solution.

    • Add N-Phenyltrifluoromethanesulfenimide in one portion.

    • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nucleophilic Trifluoromethylthiolation

In this approach, a nucleophilic "SCF3-" source reacts with an electrophilic substrate. This method is particularly useful for the trifluoromethylthiolation of alkyl halides and other electrophiles.[19]

Key Reagents:

  • AgSCF3: A readily available and effective nucleophilic trifluoromethylthiolating reagent.[9][17]

  • CuSCF3: Another useful metallic trifluoromethylthiolating agent.[17][20]

  • Me4NSCF3: A soluble and reactive source of the SCF3 anion.

Experimental Protocol: Nucleophilic Trifluoromethylthiolation of an Alkyl Halide [21]

  • Materials:

    • Alkyl halide (1.0 mmol)

    • Tetrakis(dimethylamino)ethylene (TDAE) (2.2 equiv)

    • Trifluoromethyl iodide (CF3I) (2.2 equiv)

    • Anhydrous solvent (e.g., DMF, 5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkyl halide in the anhydrous solvent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TDAE to the solution.

    • Slowly bubble CF3I gas through the stirred solution.

    • Allow the reaction to proceed at -78 °C for the required duration (monitored by GC-MS or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Warm the mixture to room temperature and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

The following workflow diagram summarizes the general approaches to trifluoromethylthiolation.

G Start Target Molecule Synthesis Decision Choose Trifluoromethylthiolation Strategy Start->Decision Electrophilic Electrophilic Trifluoromethylthiolation Decision->Electrophilic Nucleophilic Substrate Nucleophilic Nucleophilic Trifluoromethylthiolation Decision->Nucleophilic Electrophilic Substrate Radical Radical Trifluoromethylthiolation Decision->Radical Radical Precursor Reagent_E Reagents: - N-(Trifluoromethylthio)saccharin - N-(Trifluoromethylthio)phthalimide Electrophilic->Reagent_E End SCF3-Containing Drug Candidate Electrophilic->End Reagent_N Reagents: - AgSCF3 - CuSCF3 Nucleophilic->Reagent_N Nucleophilic->End Reagent_R Reagents: - Trifluoromethyl Phenyl Sulfone Radical->Reagent_R Radical->End

Caption: General workflow for trifluoromethylthiolation strategies.

Conclusion and Future Perspectives

The trifluoromethylthio group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to concurrently enhance lipophilicity, metabolic stability, and bioavailability makes it a highly attractive substituent for the optimization of drug candidates across a wide range of therapeutic areas.[1][2][22] As our understanding of its nuanced effects on molecular properties continues to grow, and as more efficient and selective synthetic methodologies are developed, the strategic application of the SCF3 group is poised to play an even more significant role in the future of drug discovery. The continued exploration of novel trifluoromethylthiolating reagents and the development of catalytic, asymmetric methods for the introduction of this powerful functional group will undoubtedly unlock new avenues for the creation of safer and more effective medicines.[23]

References

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling. RSC Publishing.
  • Enamine. (n.d.). Trifluoromethylthio (SCF3) Compounds. Enamine Store.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Pharmachem.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • MDPI. (2015, May 19). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. MDPI.
  • AIR Unimi. (n.d.). Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. AIR Unimi.
  • ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate.
  • ACS Publications. (2003, December 24). A New and Efficient Method for the Synthesis of Trifluoromethylthio- and Selenoethers. Organic Letters.
  • Benchchem. (n.d.). Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide. Benchchem.
  • ACS Publications. (2015, May 7). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Biologically active compounds containing SCF3 group. ResearchGate.
  • RSC Publishing. (2025, December 17). ORGANIC CHEMISTRY. RSC Publishing.
  • RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.
  • RSC Publishing. (2023, October 20). Organic & Biomolecular Chemistry. RSC Publishing.
  • RSC Publishing. (2022, August 11). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. RSC Publishing.
  • PubMed. (2017, October 15). Catalytic asymmetric trifluoromethylthiolation via enantioselective[1][2]-sigmatropic rearrangement of sulfonium ylides. PubMed. Retrieved from

  • ResearchGate. (2025, August 6). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate.
  • University of Tübingen. (2016, December 19). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Tübingen.
  • PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed.
  • ResearchGate. (n.d.). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. ResearchGate.
  • Beilstein Journals. (2021, January 21). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Beilstein Journals.
  • PMC. (2022, February 3). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PMC.
  • University of Vienna. (n.d.). Trifluoromethylthiolation of Aromatic Amino Acids: Peptide late-stage functionalization, post-oxidation and local hydrophobicity. University of Vienna.
  • Loughborough University. (2019, May 8). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
  • University of Aberdeen. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
  • American Chemical Society. (2020, May 22). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. ACS Publications.
  • ACS Publications. (2016, July 21). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.
  • St Andrews Research Repository. (2021, January 21). Exploring the possibility of using fluorine involved non-conjugated electron- withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. St Andrews Research Repository.
  • Wiley Online Library. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
  • TCI Chemicals. (n.d.). Trifluoromethylthiolation Reagents. TCI Chemicals.
  • ACS Publications. (2014, April 25). Surprising Base Pairing and Structural Properties of 2′-Trifluoromethylthio-Modified Ribonucleic Acids. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Trifluoromethylthiolation of Nitrophenols

This application note details the strategic protocols for introducing the trifluoromethylthio ( ) group onto nitrophenol scaffolds. Due to the strong electron-withdrawing nature of the nitro group and the acidity of the...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic protocols for introducing the trifluoromethylthio (


) group onto nitrophenol scaffolds. Due to the strong electron-withdrawing nature of the nitro group and the acidity of the phenol, direct electrophilic functionalization is often low-yielding. Therefore, this guide prioritizes Transition-Metal Catalyzed Cross-Coupling  (via triflates) and Nucleophilic Aromatic Substitution (

)
strategies, which offer superior reliability and regiocontrol.

Executive Summary & Strategic Analysis

The trifluoromethylthio group (


) is a "super-lipophilic" fluorinated moiety (Hansch 

constant = 1.44) capable of significantly enhancing membrane permeability and metabolic stability in drug candidates.

The Challenge: Nitrophenols present a unique synthetic challenge:

  • Electronic Deactivation: The nitro group (

    
    ) strongly deactivates the aromatic ring, rendering direct electrophilic trifluoromethylthiolation  (e.g., using Billard’s reagents) sluggish or ineffective.
    
  • Acidic Interference: The phenolic hydroxyl group (

    
     for 
    
    
    
    -nitrophenol) can interfere with base-sensitive catalysts or act as a catalyst poison.

The Solution: To ensure high yields and precise regiocontrol, we recommend avoiding direct C-H functionalization. Instead, utilize one of the following three validated pathways:

PathwayStrategyBest ForKey Reagents
A Activation / Cross-Coupling Complex scaffolds requiring specific regiochemistry.

,

, Cu/Pd Cat.
B Newman-Kwart Rearrangement Scalable synthesis; leverages the nitro group to accelerate reaction.

,

/

C Reverse Functionalization Simple substrates where nitration patterns are predictable.

,

Detailed Protocols

Pathway A: Activation via Triflate & Copper-Catalyzed Coupling (Recommended)

This is the most versatile method for medicinal chemistry. The phenol is first activated as a triflate, converting the hydroxyl into a robust leaving group suitable for cross-coupling.

Phase 1: Synthesis of Nitrophenyl Triflate
  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM.
    
  • Mechanism: Base-mediated esterification.

Protocol:

  • Dissolve the nitrophenol (1.0 equiv) in anhydrous dichloromethane (DCM) [0.2 M].

  • Cool to

    
     under inert atmosphere (
    
    
    
    ).
  • Add pyridine (2.0 equiv) followed by dropwise addition of triflic anhydride (1.2 equiv).

  • Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC.
    
  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove pyridine), dry over

    
    , and concentrate.
    
Phase 2: Copper-Catalyzed Trifluoromethylthiolation
  • Reagents:

    
     (Silver trifluoromethanethiolate), CuI (Catalyst), Bipyridine (Ligand).
    
  • Note:

    
     is a stable, non-hygroscopic solid that acts as the nucleophilic source of 
    
    
    
    .

Protocol:

  • In a glovebox or flame-dried Schlenk tube, combine:

    • Nitrophenyl triflate (1.0 equiv)

    • 
       (1.5 equiv)
      
    • CuI (10 mol%)

    • 2,2'-Bipyridine (bpy) (20 mol%)

    • Diglyme or DMF (anhydrous, 0.5 M)

  • Seal the vessel and heat to

    
      for 12–16 hours.
    
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove silver salts.

  • Wash the filtrate with brine (

    
    ) to remove DMF. Dry and purify via flash chromatography.
    

Expert Insight: For highly electron-deficient nitrophenyl triflates, the reaction can sometimes proceed without the copper catalyst via a direct


-like mechanism if the temperature is elevated (

), but the Cu-catalyst ensures reproducibility at lower temperatures.
Pathway B: The Newman-Kwart Rearrangement Route[1]

This route is chemically elegant because the nitro group actually accelerates the reaction by stabilizing the transition state during the rearrangement step.

Workflow:

  • O-Thiocarbamoylation: Phenol +

    
    .
    
  • Rearrangement: Heat (

    
    ) 
    
    
    
    (Migration of Ar from O to S).
  • Hydrolysis:

    
     (Nitrothiophenol).
    
  • Trifluoromethylation:

    
    .
    

Protocol for Step 4 (S-Trifluoromethylation of Nitrothiophenol):

  • Reagents: Togni's Reagent II or Langlois Reagent (

    
    ) with oxidant.
    
  • Alternative (Cost-Effective):

    
     under UV irradiation.
    

Step-by-Step (Using Langlois Reagent - Oxidative):

  • Dissolve the nitrothiophenol (1.0 equiv) in DCM/Water (2:1).

  • Add Sodium Trifluoromethanesulfinate (Langlois Reagent, 2.0 equiv).

  • Add

    
     (catalytic) and 
    
    
    
    (2.0 equiv) as oxidant.
  • Stir at RT for 4–6 hours.

  • Isolate the product via extraction.[1]

Visualization of Reaction Pathways[3][4][5][6]

The following diagram illustrates the decision logic and chemical flow for selecting the correct protocol.

G Start Starting Material: Nitrophenol Triflate Intermediate: Nitrophenyl Triflate (OTf) Start->Triflate Tf2O, Pyridine Thiocarb O-Thiocarbamate Start->Thiocarb ClC(S)NMe2 Direct Direct Electrophilic (Billard Reagent) Start->Direct Low Yield (Not Recommended) Coupling Cu-Catalyzed Coupling (AgSCF3, CuI, bpy) Triflate->Coupling Cross-Coupling ProductA Product: Ar-SCF3 Coupling->ProductA Rearrange Newman-Kwart Rearrangement (Heat) Thiocarb->Rearrange NO2 accelerates Thiol Nitrothiophenol (Ar-SH) Rearrange->Thiol Hydrolysis Trifluoromethylation Electrophilic CF3 (Togni/Langlois) Thiol->Trifluoromethylation Trifluoromethylation->ProductA

Caption: Strategic workflow for trifluoromethylthiolation. Pathway A (Top) is preferred for medicinal chemistry; Pathway B (Bottom) is ideal for scale-up due to lower reagent costs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Pathway A) Poisoning of Cu catalyst by nitro group or incomplete oxidative addition.Increase temperature to

; switch solvent to NMP; ensure strict anhydrous conditions.
Hydrolysis of Triflate Moisture in solvent or excess base.Use freshly distilled

; ensure pyridine is dry.
Regioisomer Mixtures (Pathway C) Direct nitration of

is governed by ortho/para directing effects.
Use Pathway A or B for absolute regiocontrol. Direct nitration usually favors the para position relative to

if open.
Safety Warning

and

.
Handle in a fume hood.

is corrosive.

releases fluoride/sulfur species upon decomposition.

References

  • Billard, T., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

  • Clark, J. H., et al. (2012). "Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions." Angewandte Chemie International Edition.

  • Rueping, M., et al. (2014). "Direct Catalytic Trifluoromethylthiolation of Boronic Acids and Alkynes." Angewandte Chemie.

  • Lloyd-Jones, G. C., et al. (2010).[2] "The molecularity of the Newman-Kwart rearrangement." Journal of Organic Chemistry.

  • BenchChem Protocols. "Synthesis of 4-(Trifluoromethylthio)phenol."

Sources

Application

"mass spectrometry analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol fragments"

Application Note: Structural Elucidation and High-Sensitivity Quantitation of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol by LC-ESI-MS/MS Abstract This application note details a robust protocol for the analysis of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and High-Sensitivity Quantitation of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol by LC-ESI-MS/MS

Abstract

This application note details a robust protocol for the analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (BNTP), a highly functionalized halogenated nitrophenol often associated with antiparasitic pharmacophores (e.g., flukicides) and environmental degradation products. Due to the presence of strongly electron-withdrawing groups (


, 

,

), this molecule exhibits high acidity and unique fragmentation behavior. We present a validated workflow utilizing Negative Ion Electrospray Ionization (ESI-) coupled with tandem mass spectrometry (MS/MS), focusing on the mechanistic causality of fragmentation to ensure high specificity in complex matrices.

Introduction & Chemical Logic

The analysis of BNTP presents specific challenges due to its poly-functionalized nature. To design an effective MS method, one must first understand the electronic environment of the molecule:

  • Acidity & Ionization: The phenolic hydroxyl group is flanked by an ortho-bromo and an ortho-nitro group. Both exert strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effects. This stabilizes the phenoxide anion, lowering the pKa significantly (predicted pKa
    
    
    ) [1]. Consequently, ESI in negative mode is the mandatory ionization strategy, yielding the abundant precursor ion
    
    
    .
  • Isotopic Signature: The presence of a single Bromine atom introduces a characteristic 1:1 isotopic doublet (

    
    ) separated by 2 Da. This "twin tower" signature is a critical quality control check for precursor selection.
    
  • Lipophilicity: The trifluoromethylthio group (

    
    ) significantly increases lipophilicity (
    
    
    
    ), necessitating a reversed-phase LC method with high organic strength for elution.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Given the lipophilic nature of BNTP, Liquid-Liquid Extraction (LLE) is prone to emulsion formation. We recommend Solid Phase Extraction (SPE) for biological fluids (plasma/urine).

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent), 60 mg.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Sample (acidified to pH 3 with Formic Acid to ensure neutral species retention).

  • Wash: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Acetonitrile (ACN).

  • Reconstitution: Evaporate to dryness (

    
     stream) and reconstitute in 50:50 Mobile Phase A/B.
    
LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: End-capping reduces peak tailing caused by interaction between the nitro group and free silanols.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8). Rationale: While the phenol is acidic, using a neutral buffer prevents on-column protonation shifts and ensures consistent retention times.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 10% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).

Mass Spectrometry (Source Parameters):

  • Ionization: ESI Negative (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 450°C (High temp required for

    
     volatility).
    
  • Cone Voltage: 30 V.

Fragmentation Mechanics & MRM Transitions

The fragmentation of BNTP under Collision-Induced Dissociation (CID) follows distinct pathways driven by charge localization on the phenoxide oxygen and the stability of leaving groups.

Precursor Selection

We select the


 isotope for the primary transition to maximize sensitivity, while the 

isotope serves as a confirmatory transition.
  • Monoisotopic Mass (

    
    ):  ~316.9 Da
    
  • Precursor Ion

    
    : m/z 315.9 
    
Primary Fragmentation Pathways
  • Loss of Nitro Group (

    
    ): 
    The most dominant channel for ortho-nitrophenols. The mechanism involves a nitro-nitrite rearrangement followed by the loss of 
    
    
    
    (30 Da) or direct loss of radical
    
    
    (46 Da) [2].
    • Transition:

      
       (Loss of 46 Da).
      
  • Loss of Trifluoromethyl Radical (

    
    ): 
    The 
    
    
    
    bond is susceptible to cleavage at higher collision energies. The loss of the
    
    
    group (69 Da) leaves a thiophenol radical anion.
    • Transition:

      
       (Loss of 69 Da).
      
  • Bromide Ion Formation (

    
    ): 
    At high collision energies, the C-Br bond undergoes heterolytic cleavage, yielding the Bromide anion. While non-specific, this ion (m/z 79) is extremely intense.
    
    • Transition:

      
      .
      
Quantitative Data Table
ParameterQuantifier (Primary)Qualifier 1 (Structural)Qualifier 2 (Isotope Check)
Precursor Ion (m/z) 315.9 (

)
315.9 (

)
317.9 (

)
Product Ion (m/z) 269.9 (

)
246.9 (

)
271.9 (

)
Cone Voltage (V) 303030
Collision Energy (eV) 182518
Dwell Time (ms) 505050

Visualizations

Figure 1: Mechanistic Fragmentation Pathway

Caption: CID fragmentation pathway of the deprotonated BNTP precursor (m/z 315.9), showing competitive losses of Nitro and Trifluoromethyl groups.

FragmentationPathway Precursor Precursor [M-H]⁻ m/z 315.9 (Phenoxide Anion) ProductNO2 Product A [M-H-NO₂]⁻ m/z 269.9 (Dominant) Precursor->ProductNO2 Nitro-Nitrite Rearrangement Loss of NO₂ (46 Da) CE: 18 eV ProductCF3 Product B [M-H-CF₃]⁻ m/z 246.9 (Structural) Precursor->ProductCF3 C-S Bond Cleavage Loss of •CF₃ (69 Da) CE: 25 eV ProductBr Product C [Br]⁻ m/z 79.0 (High Energy) Precursor->ProductBr Heterolytic Cleavage Formation of Br⁻ CE: 35 eV

Figure 2: Analytical Workflow

Caption: Step-by-step analytical protocol from biological matrix to data acquisition.

Workflow Sample Biological Matrix (Plasma/Tissue) Prep SPE Extraction (Polymeric HLB) Wash: 5% MeOH Sample->Prep LC LC Separation C18 Column MP: NH4Ac / ACN Prep->LC Ionization ESI Negative Source [-2.5 kV] Deprotonation LC->Ionization MS1 Q1 Filter m/z 315.9 Ionization->MS1 Collision Collision Cell (Argon Gas) MS1->Collision MS2 Q3 Detection m/z 269.9 / 246.9 Collision->MS2

References

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. Detailed analysis of electron-withdrawing effects on phenol acidity. [Link]

  • Schmidt, T.C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. [Link]

  • Niessen, W.M.A. (2017). Fragmentation of deprotonated molecules in negative-ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Method

Application Note: Safe Handling &amp; Storage of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

This Application Note and Protocol guide is designed for researchers and drug development professionals handling 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . It synthesizes specific chemical hazard data with advance...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals handling 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . It synthesizes specific chemical hazard data with advanced industrial hygiene practices to ensure safety and experimental integrity.

CAS Number: 1429321-81-2 Molecular Formula: C₇H₃BrF₃NO₃S Molecular Weight: 318.07 g/mol Physical State: Solid (typically yellow/orange crystalline powder)

Executive Safety Summary

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a highly functionalized aromatic intermediate combining a nitro group , a phenolic hydroxyl , and a trifluoromethylthio (-SCF₃) moiety. This specific combination creates a unique hazard profile:

  • Enhanced Dermal Absorption: The lipophilic -SCF₃ group facilitates rapid transport across the stratum corneum, making the toxic phenolic core more bioavailable than standard nitrophenols.

  • Thermal Instability: The ortho-nitro group adjacent to the phenol creates potential for intramolecular hydrogen bonding and energetic decomposition upon heating.

  • Corrosivity/Irritation: Like most halogenated phenols, it is a severe skin and eye irritant and a respiratory sensitizer.

Hazard Identification & Risk Assessment

GHS Classification (Derived & Verified)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Acute Toxicity (Dermal) 4Harmful in contact with skin.[1]H312
Acute Toxicity (Inhal.) 4Harmful if inhaled.H332
Skin Irritation 2Causes skin irritation.[1][2]H315
Eye Irritation 2ACauses serious eye irritation.[1][2]H319
STOT - SE 3May cause respiratory irritation.[2][3]H335
Specific Chemical Hazards[3][4]
  • Decomposition Products: Upon thermal decomposition (>140°C or fire), this compound releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) . The presence of HF requires specific emergency protocols (calcium gluconate availability).

  • Shock Sensitivity: While less sensitive than picric acid, ortho-nitrophenols can form unstable salts with heavy metals (lead, copper). Avoid using metal spatulas during transfer; use PTFE or ceramic tools.

Storage Protocol

Core Principle: Prevent the formation of unstable phenolate salts and minimize thermal degradation.

Environmental Conditions
  • Temperature: Store at Ambient (15–25°C) . Refrigeration is acceptable but ensure the container is equilibrated to room temperature before opening to prevent condensation (hydrolysis risk).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[4] The -SCF₃ group can be sensitive to oxidative hydrolysis over long periods.

  • Light: Protect from light.[4] Nitro-aromatics are photo-labile; degradation products may autocatalyze further decomposition.

Container Specifications
  • Primary: Amber glass vial with a PTFE-lined screw cap.

  • Secondary: Polyethylene (PE) or Polypropylene (PP) secondary containment bin.

  • Exclusion: Do NOT store in metal containers or use metal foil liners (risk of metal nitrophenolate formation).

Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

The lipophilicity of the -SCF₃ group renders standard latex gloves ineffective.

PPE TypeRecommendationRationale
Gloves (Primary) Nitrile (Double Layer) Minimum 0.11mm thickness. Change every 30 mins.
Gloves (High Risk) Silver Shield / Laminate Required for handling solutions or quantities >1g.
Eye Protection Chemical Goggles Safety glasses are insufficient due to dust/vapor irritation risks.
Respiratory P3 / N100 Mask If weighing outside a hood (strongly discouraged).
Body Lab Coat + Apron Tyvek sleeves recommended to bridge glove-coat gap.
Engineering Controls
  • Fume Hood: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersal of the fine powder.

Experimental Workflow: Safe Transfer & Solubilization

This workflow ensures containment of the solid and safe preparation of stock solutions.

SafeHandling Start Start: Solid Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves + Goggles Start->CheckPPE Equilibrate Equilibrate to Room Temp (Prevent Condensation) CheckPPE->Equilibrate Hood Transfer to Fume Hood Equilibrate->Hood Weighing Weighing: Use Plastic/Ceramic Spatula Hood->Weighing Use Anti-static gun if needed Solvent Add Solvent (DMSO/DMF) Dissolve in Closed Vial Weighing->Solvent Avoid Dust Generation Waste Disposal: Solid Waste -> Halogenated Liquid -> Halogenated Solvent Solvent->Waste Rinse tools immediately

Figure 1: Safe handling workflow for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol emphasizing dust control and material compatibility.

Emergency Procedures

First Aid (Phenol-Specific)

Standard water rinsing is often insufficient for lipophilic phenols.

  • Skin Contact:

    • Immediately wipe off excess solid.

    • Primary Treatment: Wash with Polyethylene Glycol (PEG 300 or 400) or a mixture of PEG/Methylated Spirits for 15 minutes. The organic solvent helps solubilize and remove the lipophilic phenol from the skin layers.

    • Secondary: If PEG is unavailable, flush with copious water for >20 minutes.

  • Eye Contact: Flush with water for 15 minutes.[2][3] Seek medical attention immediately.

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.

  • Neutralization: Do not use strong bases (risk of heat/salt formation). Use a vermiculite or clay absorbent.

  • Cleaning: Wipe surfaces with a dilute detergent solution, then water. Collect all waste as Halogenated Organic Waste .

References

  • PubChem. (2025).[5] Compound Summary: 2-Bromo-6-nitrophenol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • University of Notre Dame. (2024).[4] Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances. Retrieved from [Link]

Sources

Application

"use of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol in enzyme inhibition studies"

An initial survey of scientific literature indicates that 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a novel or not widely documented compound. Therefore, this document serves as a scientifically-grounded, illust...

Author: BenchChem Technical Support Team. Date: February 2026

An initial survey of scientific literature indicates that 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a novel or not widely documented compound. Therefore, this document serves as a scientifically-grounded, illustrative guide for researchers on how to approach the study of this molecule, or structurally similar substituted phenols, as potential enzyme inhibitors. The protocols and principles described herein are based on established methodologies in enzymology and drug discovery.

Application Note & Protocol

A Framework for Characterizing Novel Substituted Phenols as Enzyme Inhibitors: A Case Study with 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

Audience: Researchers, scientists, and drug development professionals in enzymology, biochemistry, and medicinal chemistry.

Purpose: This guide provides a comprehensive framework for the initial characterization of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (referred to hereafter as "Compound X") as a potential enzyme inhibitor. It covers the theoretical basis for its potential activity, detailed experimental protocols for determining its inhibitory potency (IC₅₀) and mechanism of action (MoA), and best practices for data analysis and interpretation.

Part 1: Theoretical Framework and Mechanistic Hypothesis

Structural Analysis of Compound X

The potential for Compound X to act as an enzyme inhibitor can be hypothesized by dissecting its key structural features:

  • Phenolic Hydroxyl Group (-OH): The acidic proton of the phenol can act as a hydrogen bond donor, while the oxygen can act as a hydrogen bond acceptor. This is a common feature in kinase inhibitors, where the phenol can mimic the hydroxyl group of tyrosine residues, potentially competing with protein substrates. The presence of strong electron-withdrawing groups on the ring is expected to significantly lower the pKa of this hydroxyl group, making it a better hydrogen bond donor at physiological pH.

  • Electron-Deficient Aromatic Ring: The presence of both a nitro (-NO₂) and a bromo (-Br) group makes the phenyl ring highly electron-deficient. These groups can engage in electrostatic and dipole-dipole interactions within an enzyme's active site.

  • Trifluoromethylthio Group (-SCF₃): This group is highly lipophilic and strongly electron-withdrawing. It can contribute significantly to binding affinity through hydrophobic interactions within a nonpolar pocket of an active site. The trifluoromethyl group is a well-established bioisostere for other groups in drug design, valued for its ability to improve metabolic stability and binding affinity.

Plausible Enzyme Target Class: Protein Tyrosine Kinases

Based on its structure, Compound X is a plausible candidate for inhibiting protein tyrosine kinases (PTKs). Many known PTK inhibitors contain a phenol or a similar hydrogen-bonding motif that occupies the space near the "hinge" region of the kinase ATP-binding pocket, a critical area for inhibitor binding. The overall structure could allow it to function as an ATP-competitive inhibitor.

Hypothetical Binding Mode

A hypothetical binding mode within a generic tyrosine kinase ATP pocket is proposed below. This model serves as a working hypothesis to guide experimental design.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Compound X hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue phenol_oh Phenol -OH phenol_oh->hinge H-Bond aromatic_ring Aromatic Ring aromatic_ring->gatekeeper π-π Stacking (Potential) scf3 -SCF3 Group scf3->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding of Compound X in a kinase ATP pocket.

Part 2: Experimental Protocols

This section provides step-by-step protocols for the biochemical characterization of Compound X. A generic, fluorescence-based tyrosine kinase assay is used as the primary example.

Workflow Overview

G prep Step 1: Reagent Preparation ic50 Step 2: IC50 Determination (Dose-Response Assay) prep->ic50 moa Step 3: Mechanism of Action (Enzyme Kinetics) ic50->moa If potent data Step 4: Data Analysis & Interpretation moa->data

Caption: Overall experimental workflow for inhibitor characterization.

Protocol 2.1: Reagent Preparation

Trustworthiness: Accurate reagent preparation is critical for reproducible results. Always use high-purity reagents and calibrated pipettes.

  • Compound X Stock Solution:

    • Prepare a 10 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO).

    • Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Reconstitute the tyrosine kinase (e.g., Src, Abl) according to the manufacturer's instructions to a stock concentration of 100-500 nM in an appropriate buffer containing glycerol for stability.

    • Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate and ATP:

    • Prepare a 1 mM stock solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in aqueous buffer.

    • Prepare a 10 mM stock solution of ATP in aqueous buffer.

    • Store both at -20°C.

  • Assay Buffer:

    • A typical kinase assay buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. The exact composition may need to be optimized for the specific kinase.

Protocol 2.2: IC₅₀ Determination Assay

Expertise: This dose-response assay is the standard method to determine the potency of an inhibitor. A 10-point, 3-fold serial dilution is recommended for an initial screen.

  • Serial Dilution of Compound X:

    • In a 96-well plate, perform a serial dilution of the 10 mM Compound X stock in 100% DMSO to generate a range of concentrations. This will be your intermediate compound plate. For example, from 1 mM down to 0.05 µM.

  • Assay Plate Preparation:

    • Transfer 1 µL of each inhibitor concentration from the intermediate plate to a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition:

    • Prepare a working solution of the kinase in assay buffer at 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Add 25 µL of the 2X enzyme solution to each well containing the inhibitor.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a 2X reaction mix containing the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme, which must be determined beforehand or obtained from literature.

    • Add 25 µL of the 2X reaction mix to all wells to start the reaction. The final volume is now 50 µL.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).

    • Stop the reaction and detect the amount of phosphorylated product using a suitable detection method (e.g., a fluorescence-based method like ADP-Glo™ which measures ADP production).

    • Read the plate on a compatible plate reader.

Protocol 2.3: Mechanism of Action (MoA) Studies

Expertise: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP, a matrix of experiments is performed by varying both the inhibitor and ATP concentrations.

  • Experimental Setup:

    • Use at least five different concentrations of Compound X (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, 5 x IC₅₀).

    • For each inhibitor concentration, run the kinase assay with a range of ATP concentrations (e.g., 0.25 x Km, 0.5 x Km, 1 x Km, 2 x Km, 5 x Km, 10 x Km).

    • The concentration of the peptide substrate is kept constant and high (saturating).

  • Procedure:

    • Follow the same steps as the IC₅₀ assay, but instead of a single ATP concentration, a range of ATP concentrations is used for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of inhibitor and ATP concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V versus 1/[ATP].

Part 3: Data Analysis and Interpretation

IC₅₀ Determination

The raw data (e.g., fluorescence units) is first converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls.

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low) / (Signal_High - Signal_Low))

The percent inhibition is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

[Compound X] (µM) Raw Signal % Inhibition
100155098.2
33.3162096.5
11.1210085.0
3.7350050.0
1.2480017.6
0.455002.9
.........
0 (DMSO Control)56500
No Enzyme Control1500100
Table 1: Example data layout for IC₅₀ determination.
Interpreting MoA from Lineweaver-Burk Plots

The pattern of lines on the Lineweaver-Burk plot reveals the mechanism of inhibition relative to ATP.

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor increases the apparent Km but does not change Vmax. This would support the hypothesis that Compound X binds in the ATP pocket.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor decreases Vmax but does not change Km. This suggests the inhibitor binds to a site other than the ATP pocket (an allosteric site).

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor decreases both Vmax and Km. This indicates the inhibitor binds only to the enzyme-substrate complex.

Inhibition Type Effect on Vmax Effect on Km Lineweaver-Burk Plot
CompetitiveNo changeIncreasesLines intersect at Y-axis
Non-competitiveDecreasesNo changeLines intersect at X-axis
UncompetitiveDecreasesDecreasesLines are parallel
Table 2: Summary of kinetic parameters for different inhibition types.

Part 4: Concluding Remarks

This application note provides a robust framework for the initial biochemical characterization of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol or similar novel compounds. A successful outcome from these studies—demonstrating potent, single-digit micromolar or better IC₅₀ and a clear, competitive mechanism of action—would provide a strong rationale for further investigation. Subsequent steps would include assessing the inhibitor's selectivity against a panel of other kinases and pursuing structural studies, such as co-crystallization, to validate the hypothesized binding mode.

References

  • Roskoski Jr., R. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-ligand interactions: a review of structural and thermodynamic principles. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 164-172. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

The following technical guide addresses the synthesis and troubleshooting of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a specialized intermediate often utilized in the development of antiparasitic agents (analogo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a specialized intermediate often utilized in the development of antiparasitic agents (analogous to Nitroxynil derivatives) and agrochemicals.[1]

This guide prioritizes the Nitration


 Bromination  sequence from the commercially available 4-[(trifluoromethyl)thio]phenol, as this route offers superior regiocontrol compared to the alternative bromination-first pathway.[1]

[1]

Status: Active Department: Process Chemistry & Optimization Subject: Troubleshooting Regioselectivity, Yield, and Purification[1]

Part 1: The Synthetic Logic & Mechanistic Design[1]

Before troubleshooting, one must understand the electronic "push-pull" dynamics of the substrate.[1] The target molecule contains three distinct functionalities on a phenol core:

  • -OH (Position 1): Strongly activating, ortho/para directing.[1][2]

  • -SCF

    
     (Position 4):  Strongly electron-withdrawing (
    
    
    
    , Hansch
    
    
    ) but with a sulfur lone pair that can complicate oxidation states.[1]
  • -NO

    
     (Position 6) & -Br (Position 2):  The final electrophiles to be installed.
    
The Recommended Pathway: Nitration First

We recommend installing the nitro group before the bromine.

  • Why? Phenols are highly susceptible to electrophilic attack. Bromination of activated phenols is extremely fast and difficult to stop at the mono-stage, often leading to 2,6-dibromo impurities.[1]

  • The Fix: Nitration of 4-[(trifluoromethyl)thio]phenol is self-limiting. The introduction of the first -NO

    
     group (at position 2) significantly deactivates the ring, preventing di-nitration under mild conditions.[1] This leaves the remaining ortho position (position 6) open but deactivated, allowing for a controlled, stoichiometric bromination in the second step.[1]
    

Part 2: Step-by-Step Troubleshooting Guide

Phase 1: Nitration of 4-[(trifluoromethyl)thio]phenol

Goal: Selective formation of 2-nitro-4-[(trifluoromethyl)thio]phenol.[1]

SymptomProbable CauseTechnical Solution
Formation of Black Tar / Decomposition Oxidation of the Phenol Ring: Phenols are prone to oxidative polymerization by concentrated HNO

.[2]
Control Temperature: Maintain reaction temperature strictly between 0°C and 5°C during addition. Dilution: Use a two-phase system (e.g., CH

Cl

/Water) or dilute HNO

(approx. 65%) rather than fuming nitric acid.[1]
Loss of SCF

Group (Fluoride Leaching)
Hydrolysis of C-S Bond: Rare, but possible in highly acidic, hot aqueous media.[1]Avoid Heating: Do not reflux. The SCF

group is generally stable to acid, but prolonged heating in H

SO

can degrade it.[1]
Oxidation of Sulfur (Sulfoxide/Sulfone formation) Oxidative attack on Sulfur: HNO

is a strong oxidant.
Stoichiometry: Use exactly 1.0–1.1 equivalents of HNO

. Quench Quickly: Do not let the reaction stir overnight if conversion is complete. Monitor by TLC/HPLC.
Low Conversion (Starting Material Remains) Deactivated Substrate: The SCF

group pulls electron density, slowing the reaction compared to phenol.[1]
Catalysis: Add a catalytic amount of H

SO

or use Acetic Acid as a solvent to increase the electrophilicity of the nitronium ion without causing oxidation.
Phase 2: Bromination of the Nitro-Intermediate

Goal: Bromination of 2-nitro-4-[(trifluoromethyl)thio]phenol to the final product.

SymptomProbable CauseTechnical Solution
No Reaction / Very Slow Rate Deactivated Ring: The -NO

and -SCF

groups strongly deactivate the ring. Standard Br

/DCM may fail.
Solvent Switch: Use Glacial Acetic Acid as the solvent.[3] It polarizes the Br-Br bond. Temperature: Heat to 40–60°C may be required (unlike typical phenol brominations).[1]
Formation of 2,6-Dibromo Impurity Ipso-Substitution: Rare, but Br

can displace -NO

under forcing conditions, or residual starting material from Step 1 was brominated.[1]
Purity Check: Ensure Step 1 intermediate is free of unreacted 4-[(trifluoromethyl)thio]phenol before brominating. Reagent Control: Use N-Bromosuccinimide (NBS) in DMF or MeCN for milder, more controlled bromination if Br

is too aggressive.[1][2]
Product is an Oil/Sticky Solid Hydrogen Bonding: Nitro-phenols often form intramolecular H-bonds, lowering melting points and solubility.[1][2]Recrystallization: Recrystallize from Ethanol/Water or Acetic Acid/Water .[2] The target compound should be a yellow/orange solid.

Part 3: Visualization of the Pathway[1]

The following diagram illustrates the logical flow and decision nodes for the synthesis, highlighting the "Nitration First" strategy to ensure regioselectivity.

SynthesisPath SM Starting Material 4-[(Trifluoromethyl)thio]phenol Step1_Nitro Step 1: Nitration (HNO3, 0-5°C) SM->Step1_Nitro Recommended Route (Self-limiting) Step1_Bromo Alt Step 1: Bromination (Br2, Low Temp) SM->Step1_Bromo High Risk Route (Over-reaction common) Inter_Nitro Intermediate A 2-Nitro-4-[(trifluoromethyl)thio]phenol (Stable, Deactivated) Step1_Nitro->Inter_Nitro Inter_Bromo Intermediate B 2-Bromo-4-[(trifluoromethyl)thio]phenol (Highly Reactive, Risk of Di-bromo) Step1_Bromo->Inter_Bromo Step2_Bromo Step 2: Bromination (Br2/AcOH or NBS) Inter_Nitro->Step2_Bromo Controlled Reaction Step2_Nitro Step 2: Nitration (HNO3) Inter_Bromo->Step2_Nitro Standard Nitration Target TARGET PRODUCT 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Step2_Bromo->Target Step2_Nitro->Target

Caption: Synthetic logic flow comparing the recommended Nitration-first route (Green) vs. the riskier Bromination-first route (Red).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform the bromination first? A: Yes, but it is riskier.[1] Brominating 4-[(trifluoromethyl)thio]phenol often leads to 2,6-dibromo-4-[(trifluoromethyl)thio]phenol because the first bromine atom does not sufficiently deactivate the ring to prevent a second attack.[1] If you choose this route, use exactly 1.0 equivalent of NBS at -78°C to 0°C and verify mono-substitution by GC-MS before proceeding to nitration.[1]

Q: My reaction mixture turned dark red/black during nitration. Is the product lost? A: Not necessarily. Phenol nitrations are notorious for producing dark "tars" due to trace oxidation (quinone formation).[1] Perform a workup: dilute with water, extract with Dichloromethane (DCM) or Ethyl Acetate, and wash the organic layer with water.[1] The product is likely in the organic phase.[4] If the tar is severe, filter the organic layer through a pad of silica gel.[1]

Q: How do I confirm the position of the substituents? A: 1H NMR is definitive.

  • Target (2-Bromo-6-nitro): You will see two aromatic doublets (or doublets of doublets) with a coupling constant (

    
    ) of ~2.0–2.5 Hz, characteristic of meta coupling between the protons at positions 3 and 5.[1]
    
  • Symmetric Impurity (2,6-Dibromo or 2,6-Dinitro): You will see a singlet (2 equivalent protons).[1][2]

  • Wrong Isomer: Ortho-coupling (

    
     ~8 Hz) indicates the substituents are not in the 2,6 arrangement (unlikely given the directing groups).
    

Q: Is the SCF


 group stable to hydrolysis? 
A:  Generally, yes.[1] The C-S bond is robust under standard electrophilic substitution conditions. However, avoid strong bases at high temperatures, which can cause elimination or hydrolysis of the CF

moiety.[1]

References

  • Jereb, M. et al. (2015).[1] "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

    • Citation Note: Establishes the stability and reactivity of 4-[(trifluoromethyl)
  • Sigma-Aldrich. "Product Specification: 4-(Trifluoromethylthio)phenol."[2][5]

    • Citation Note: Provides physical property data and safety handling for the starting m
  • Jiang, Z.L. et al. (2006).[1] "Study on the synthesis of toltrazuril." Chemical Reagents. (Cited via ChemicalBook/GuideChem).[1]

    • Citation Note: Describes the industrial context and nitration/bromination sequences for similar pharmacophores.
  • Google Patents. "CN103724206A: Preparation method of 2-bromo-4-fluoro-6-nitrophenol."

    • Citation Note: Validates the "Bromination-then-Nitration" pathway for the closely related 4-fluoro analog, serving as a secondary protocol reference.

Sources

Optimization

Technical Support Center: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document functions as a Tier-3 Support resource, addressin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . This document functions as a Tier-3 Support resource, addressing specific impurity profiles, mechanistic origins, and remediation strategies.

Status: Operational Ticket Type: Process Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist[1]

Process Overview & Critical Pathway

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol typically proceeds via the sequential functionalization of 4-[(trifluoromethyl)thio]phenol (also known as Toltrazuril Impurity A).[1] Due to the directing effects of the hydroxyl group (strongly ortho, para-directing) and the trifluoromethylthio group (electron-withdrawing, para-directing but occupied), the electrophilic substitutions (Nitration and Bromination) are targeted at the ortho positions relative to the phenol.[1]

Reaction Logic & Selectivity[1]
  • Substrate: 4-[(Trifluoromethyl)thio]phenol.[1][2][3][4][5][6][7]

  • Step 1 (Nitration): Introduction of the nitro group using dilute HNO₃ or HNO₃/H₂SO₄.[1]

  • Step 2 (Bromination): Halogenation using Br₂ or NBS (N-Bromosuccinimide).[1]

Note: The order of steps dictates the impurity profile.[1] Nitration is typically performed first to leverage the milder conditions required for mono-nitration, avoiding the oxidation of the sulfur center which can occur under harsh nitrating conditions.[1]

Synthetic Pathway Diagram

SynthesisPathway Start 4-[(Trifluoromethyl)thio]phenol (Starting Material) NitroInt 2-Nitro-4-[(trifluoromethyl)thio]phenol (Intermediate A) Start->NitroInt Nitration (HNO3) Imp_Ox Impurity Type 1: Sulfoxides/Sulfones (S-Oxidation) Start->Imp_Ox Oxidation (Excess HNO3) Imp_DiBromo Impurity Type 3: 2,6-Dibromo Analog (Over-Bromination) Start->Imp_DiBromo Alt. Route: Over-Bromination Target 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (Target Product) NitroInt->Target Bromination (Br2/NBS) Imp_DiNitro Impurity Type 2: 2,6-Dinitro Analog (Over-Nitration) NitroInt->Imp_DiNitro Over-Nitration

Figure 1: Synthetic workflow illustrating the primary pathway and branching points for critical impurities.

Critical Impurity Profile

The following table categorizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDChemical NameOriginRRT (Approx)*Remediation Strategy
IMP-A 2,6-Dinitro-4-[(trifluoromethyl)thio]phenolOver-nitration1.15Control HNO₃ equivalents; maintain temp < 40°C.
IMP-B 2,6-Dibromo-4-[(trifluoromethyl)thio]phenolOver-bromination1.25Slow addition of Br₂; use stoichiometric NBS.[1]
IMP-C 2-Nitro-4-[(trifluoromethyl)sulfinyl]phenolS-Oxidation0.85Avoid fuming HNO₃; use urea to scavenge nitrous acid.[1]
IMP-D 2-Bromo-6-nitro-4-[(trifluoromethyl)sulfonyl]phenolS-Oxidation + Bromination0.90Difficult to remove; requires recrystallization (EtOH).[1]
IMP-E 4-[(Trifluoromethyl)thio]phenolUnreacted SM1.00Ensure full conversion before Step 2; monitor by TLC.[1]

*Relative Retention Time (RRT) is illustrative and depends on the specific C18 method used.

Troubleshooting Guide & FAQs

Issue 1: Presence of Oxidized Sulfur Species (Sulfoxides/Sulfones)

User Question: "I am seeing a persistent polar impurity (approx. 5-8%) in my LC-MS that shows a mass of M+16 or M+32. Is the SCF3 group hydrolyzing?"

Technical Diagnosis: It is highly unlikely that the SCF3 group is hydrolyzing under standard nitration conditions.[1] The trifluoromethylthio group is robust.[1] The impurity is almost certainly the sulfoxide (S=O) or sulfone (S=O₂) derivative formed by the oxidative action of nitric acid on the sulfide sulfur.[1]

Corrective Protocol:

  • Temperature Control: Nitration of sulfur-containing phenols must be performed at low temperatures (0–20°C initially).[1] High temperatures promote oxidation over electrophilic substitution.[1]

  • Reagent Choice: Switch from concentrated HNO₃ to a two-phase system (e.g., dilute HNO₃ in DCM/Water) or use Claycop (Copper nitrate supported on clay) for milder nitration.[1]

  • Scavengers: Add urea (0.5 eq) to the reaction mixture to scavenge nitrous acid (

    
    ), which often catalyzes the oxidation cycle.[1]
    
Issue 2: Difficulty Separating the Mono-nitro from the Dinitro Impurity

User Question: "My nitration step yields a mixture of mono-nitro (desired) and 2,6-dinitro (impurity). Column chromatography is difficult due to similar polarity.[1] How can I optimize the selectivity?"

Technical Diagnosis: The phenol ring is highly activated.[1] Once the first nitro group is added, the ring becomes deactivated, but the activation from the -OH group is strong enough that a second nitration can occur if local concentrations of HNO₃ are high.[1]

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of nitrating agent (0.95 eq) rather than an excess. It is easier to remove unreacted starting material than the dinitro impurity.[1]

  • Mode of Addition: Do not add the phenol to the acid.[1] Add the nitrating agent dropwise to the phenol solution to ensure the substrate is always in excess relative to the electrophile.[1]

  • Purification: Instead of chromatography, exploit the pKa difference. The 2,6-dinitro phenol is significantly more acidic than the mono-nitro.[1]

    • Wash Protocol: Dissolve the crude mixture in EtOAc and wash with a buffer at pH ~5-6.[1] The dinitro impurity may preferentially partition into the aqueous phase (depending on exact pKa), or use recrystallization from Ethanol/Water (8:2) where the dinitro compound is often less soluble.

Issue 3: Bromination Yields a Mixture of Regioisomers

User Question: "During the bromination of the nitro-intermediate, I observe multiple brominated spots. Is the bromine entering the wrong position?"

Technical Diagnosis: If you are brominating 2-nitro-4-[(trifluoromethyl)thio]phenol , the only open ortho position (relative to OH) is position 6.[1] The meta positions are sterically crowded and electronically unfavorable.[1] "Multiple spots" likely indicate:

  • Dibromination: If the nitro group was not installed on 100% of the material, you are brominating the starting material (leading to 2,6-dibromo).[1]

  • Radical Bromination: If using NBS without light protection, you might be brominating the benzylic-like positions or attacking the sulfur (less likely with SCF3).[1]

Corrective Protocol:

  • Check Intermediate Purity: Ensure the starting material for Step 2 is free of non-nitrated phenol.[1] Any unreacted phenol will rapidly grab two bromine atoms (2,6-dibromo impurity).[1]

  • Reagent: Use N-Bromosuccinimide (NBS) in acetonitrile or DMF at room temperature rather than elemental bromine (

    
    ).[1] NBS provides a controlled release of 
    
    
    
    , minimizing over-bromination side reactions.[1]

Experimental Validation & Analytical Standards

Recommended Analytical Method (HPLC)

To accurately quantify these impurities, use the following method parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group absorbance).[1]

Key Reference Data
  • Starting Material (4-SCF3-Phenol):

    • Appearance: Colorless solid / light yellow oil.[1]

    • CAS: 461-84-7.[1][4][5]

    • Reactivity: High susceptibility to electrophilic attack at C2/C6.[1]

  • Target (2-Bromo-6-nitro-4-SCF3-Phenol):

    • Appearance: Yellow crystalline solid.[1][8]

    • CAS: 1429321-81-2.[1][3]

    • Storage: Protect from light (brominated compounds can be photosensitive).[1]

References

  • Jereb, M. et al. (2015).[1][6] "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-(Trifluoromethylthio)phenol."[1][3] Sigma-Aldrich Catalog.

  • Apollo Scientific. "Safety Data Sheet: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol."[1][3] Apollo Scientific.[1][3]

  • PubChem. "Compound Summary: 2-Nitro-4-((trifluoromethyl)thio)phenol."[1][9] National Library of Medicine.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

Topic: Optimization of Yield & Purity for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Document ID: TSC-SYN-2024-08 Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists Strategic Overview: The "Deactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Purity for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Document ID: TSC-SYN-2024-08 Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists

Strategic Overview: The "Deactivation-First" Protocol

Synthesizing 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol requires navigating the high reactivity of the electron-rich phenol ring while preserving the sensitive trifluoromethylthio (–SCF


) moiety.

The Core Challenge:

  • Regiocontrol: The phenol –OH group strongly activates ortho/para positions. With the para-position blocked by –SCF

    
    , both ortho positions are highly reactive.
    
  • Chemo-stability: The sulfur atom in –SCF

    
     is prone to oxidation (to sulfoxide –S(O)CF
    
    
    
    ) under the strong oxidizing conditions required for nitration.
  • Over-reaction: Bromination of phenols is extremely fast; without careful control, you risk di-bromination or displacing the –SCF

    
     group.
    

The Solution: We recommend a Nitration-First, Bromination-Second pathway.

  • Why? Introducing the electron-withdrawing nitro group (–NO

    
    ) first deactivates the ring. This slows down the subsequent bromination step, allowing for precise mono-bromination at the final open ortho position without "runaway" reactivity.
    
Workflow Visualization

SynthesisWorkflow cluster_logic Key Chemical Logic Start Starting Material 4-[(Trifluoromethyl)thio]phenol Step1 Step 1: Controlled Nitration (HNO3, 30-40°C) Start->Step1 Electrophilic Aromatic Substitution (EAS) Inter Intermediate 2-Nitro-4-[(trifluoromethyl)thio]phenol Step1->Inter Deactivates Ring Step2 Step 2: Bromination (NBS or Br2, AcOH) Inter->Step2 Controlled Halogenation Final Target Product 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Step2->Final High Yield Logic1 Nitration First: Prevents over-bromination later. Logic2 -SCF3 Stability: Resistant to 65% HNO3 but sensitive to H2O2.

Figure 1: The optimized "Deactivation-First" synthetic pathway minimizes side reactions.

Detailed Protocol & Critical Parameters

Step 1: Regioselective Mononitration

Objective: Install –NO


 at the ortho position without oxidizing the sulfur.
  • Reagents: 65% Nitric Acid (

    
    ), Dichloromethane (DCM) or solvent-free.
    
  • Mechanism: The –OH group directs the nitronium ion (

    
    ) to the ortho position. The –SCF
    
    
    
    group is meta-directing but the –OH ortho-effect dominates.
ParameterRecommended SettingTechnical Rationale
Temperature 30–40 °C < 30°C slows reaction; > 50°C risks dinitration and sulfur oxidation [1].
Stoichiometry 1.05 – 1.1 eq

Slight excess ensures conversion. Large excess promotes dinitration.
Acid Conc. 65% (Standard) Fuming

is too harsh and will oxidize –SCF

to –S(O)CF

.
Time 12–16 HoursSlower reaction time ensures thermodynamic control.

Troubleshooting Step 1:

  • Issue:Formation of Sulfoxide (M+16 peak in MS).

    • Cause: Temperature spike or presence of nitrous acid impurities.

    • Fix: Add urea (cat.) to the reaction to scavenge nitrous acid. Ensure strict T < 40°C.

Step 2: Controlled Bromination

Objective: Brominate the remaining ortho position.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).

ParameterRecommended SettingTechnical Rationale
Reagent NBS Releases

slowly, preventing high local concentrations of bromine that cause poly-bromination.
Temperature RT (20-25 °C) The nitro group has deactivated the ring; heating may be required if reaction stalls, but start at RT.
Catalyst None / mild acidStrong Lewis acids are unnecessary and may degrade the –SCF

group.

Troubleshooting Guide (FAQs)

Category A: Yield & Purity Issues

Q: I am seeing significant dinitration during the first step. How do I stop it? A: Dinitration occurs when the reaction temperature exceeds 60°C or when "fuming" nitric acid is used.

  • Immediate Fix: Lower the bath temperature to 30°C.

  • Process Change: Switch to a two-phase system (DCM/Water) to dilute the local concentration of nitric acid at the interface.

  • Reference: Jereb et al. demonstrated that 65%

    
     at mild temperatures yields exclusively the mono-nitro product [1].[1]
    

Q: My product contains a "sulfoxide" impurity (–S(O)CF


). Can I reduce it back? 
A:  It is very difficult to selectively reduce the sulfoxide in the presence of a nitro group (which is easily reduced to an amine).
  • Prevention is key: This impurity comes from over-oxidation. Avoid using

    
     or peracids in any cleaning steps. Ensure your nitric acid is free of nitrogen oxides (yellow/brown color indicates 
    
    
    
    species which are potent oxidants).
Category B: Reaction Mechanics

Q: Why not brominate first? A: Phenols are extremely electron-rich. If you react 4-[(trifluoromethyl)thio]phenol with bromine, the reaction is almost instantaneous and difficult to stop at mono-bromination. You will likely get the 2,6-dibromo derivative. By nitrating first, the electron-withdrawing nitro group pulls density from the ring, making the final bromination step "sluggish" enough to control easily.

Category C: Safety & Stability[1][2]

Q: Is the –SCF


 group stable to hydrolysis? 
A:  Generally, yes. The C–S bond is stabilized by the electron-withdrawing fluorine atoms. However, avoid strong bases (e.g., NaOH at high temps) during workup, as nucleophilic attack can displace the –SCF

group or hydrolyze the C-F bonds over time. Use carbonate bases (

) for neutralization.

Interactive Troubleshooting Logic

Use this decision tree to diagnose low yields.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType OverNit Over-Nitration (Dinitro product) IssueType->OverNit MS shows M+45 Oxidation Sulfur Oxidation (Sulfoxide formed) IssueType->Oxidation MS shows M+16 LowYield Low Yield / No Reaction IssueType->LowYield SM Recovered Sol1 Reduce Temp to <35°C Check HNO3 conc. OverNit->Sol1 Sol2 Remove NOx from HNO3 (Purge with N2) Oxidation->Sol2 Sol3 Increase Temp to 50°C (Nitro group deactivates ring) LowYield->Sol3

Figure 2: Diagnostic decision tree for common synthetic anomalies.

References

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Jereb, M., et al. (2015).[2][3][4] Organic & Biomolecular Chemistry. Key Finding: Establishes that 4-[(trifluoromethyl)thio]phenol undergoes selective mono-nitration with 65% HNO3 at 30–40°C without oxidizing the sulfur.

  • Synthesis routes of 4-(Trifluoromethylthio)phenol. Benchchem & Guidechem Technical Data. Key Finding: Provides baseline stability data and alternative synthesis routes for the starting material.

  • Shelf-stable electrophilic reagents for trifluoromethylthiolation. Shao, X., et al. (2015).[4][5] Accounts of Chemical Research. Key Finding: Discusses the electronic properties of the –SCF3 group (Hansch parameter

    
     = 1.44), confirming its strong electron-withdrawing nature which aids in preventing oxidation during EAS reactions.
    
    

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol in Solution

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. Here, you will find comprehensive troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Understanding the Stability of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a complex molecule with multiple functional groups that influence its stability. The phenolic hydroxyl group, the electron-withdrawing nitro group, the bromine atom, and the trifluoromethylthio group all contribute to its reactivity and potential degradation pathways. Based on the chemistry of analogous compounds, its stability in solution is susceptible to several factors, including pH, light, temperature, and the solvent system used.

The trifluoromethylthio (-SCF3) group is generally considered to be robust and contributes to the metabolic stability of molecules[1][2]. However, the presence of the nitro and bromo substituents on the phenolic ring can render the molecule susceptible to nucleophilic attack and photodegradation[3][4][5].

Troubleshooting Guide: Common Stability Issues and Solutions

This guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Solution

Q1: I'm observing a rapid loss of my 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol peak in my HPLC analysis shortly after preparing the solution. What could be the cause?

A1: Rapid degradation is often linked to the pH of your solution and exposure to light.

  • pH-Related Degradation: Phenolic compounds are susceptible to degradation in alkaline conditions[6]. The electron-withdrawing nature of the nitro and trifluoromethylthio groups can increase the acidity of the phenolic proton, making the resulting phenoxide ion more susceptible to oxidation.

    • Troubleshooting Steps:

      • Measure the pH of your solution. If it is neutral or basic, this is a likely cause.

      • Acidify your solvent system. For aqueous solutions, consider buffering to a slightly acidic pH (e.g., pH 3-5) using a non-reactive buffer system.

      • Use aprotic solvents. If your experimental design allows, dissolving the compound in aprotic solvents like acetonitrile or anhydrous DMSO can mitigate pH-related degradation.

  • Photodegradation: Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light[7][8].

    • Troubleshooting Steps:

      • Protect your solutions from light. Use amber vials or wrap your containers in aluminum foil.

      • Minimize exposure to ambient light during sample preparation and analysis.

      • Conduct a forced degradation study under controlled light conditions to confirm photosensitivity.

Issue 2: Appearance of Unknown Peaks in the Chromatogram

Q2: My HPLC chromatogram shows the peak for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol decreasing over time, with the concurrent appearance of new, unidentified peaks. What are these new peaks?

A2: The new peaks are likely degradation products. Identifying them is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.

  • Potential Degradation Pathways:

    • Hydrolysis: Under basic conditions, nucleophilic aromatic substitution could occur, potentially leading to the replacement of the bromine atom or the nitro group with a hydroxyl group.

    • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or under certain photochemical conditions.

    • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-like structures or polymeric materials.

    • Debromination: Photolytic or reductive conditions could lead to the cleavage of the carbon-bromine bond.

  • Troubleshooting and Identification Workflow:

    • Perform Forced Degradation Studies: Subject your compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products[9][10].

    • Utilize LC-MS: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weight and help in their identification.

    • Compare Retention Times: If you have access to potential degradation product standards, you can compare their retention times with the unknown peaks in your chromatogram.

Predicted Degradation Pathways Diagram

G main 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol hydrolysis Hydrolysis (e.g., Nucleophilic substitution of -Br or -NO2) main->hydrolysis Base (OH-) reduction Reduction of Nitro Group (e.g., to -NH2) main->reduction Reducing agents / Light oxidation Oxidation (e.g., Quinone formation) main->oxidation Oxidizing agents / Air photolysis Photodegradation (e.g., Debromination) main->photolysis UV/Visible Light

Caption: Predicted degradation pathways for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for a stock solution of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol?

A3: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Temperature: Store at -20°C or lower. For long-term storage, -80°C is preferable.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.

  • Inert Atmosphere: For maximum stability, consider purging the vial with an inert gas like argon or nitrogen before sealing.

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvent (e.g., Acetonitrile, DMSO)Minimizes hydrolysis and pH-related degradation.
Temperature -20°C to -80°CReduces the rate of all chemical degradation reactions.
Light Protect from light (Amber vials)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can accurately quantify the parent compound without interference from its degradation products, impurities, or excipients[1][11][12]. Here is a general workflow for developing such a method:

Stability-Indicating HPLC Method Development Workflow

G cluster_0 Method Development cluster_1 Method Validation A 1. Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B 2. Column and Mobile Phase Screening A->B C 3. Method Optimization (Gradient, pH, Temperature) B->C D 4. Peak Purity Analysis (PDA Detector) C->D E 5. Validation according to ICH guidelines (Specificity, Linearity, Accuracy, Precision) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

  • Step-by-Step Protocol for Method Development:

    • Forced Degradation: As mentioned in Q2, perform forced degradation studies to generate a sample containing the parent compound and its potential degradation products.

    • Initial Screening:

      • Column: Start with a C18 reversed-phase column, as these are versatile for a wide range of small molecules[13][14][15].

      • Mobile Phase: A common starting point is a gradient of water (acidified with 0.1% formic or phosphoric acid to a pH of ~2.5-3.5) and acetonitrile or methanol[8].

      • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

    • Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

    • Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q5: I am still experiencing issues with peak shape (e.g., tailing) in my HPLC analysis. What should I do?

A5: Peak tailing for phenolic compounds is a common issue and can often be resolved by addressing interactions with the stationary phase or issues with the mobile phase[8][16][17][18].

  • Check Mobile Phase pH: As discussed, a low pH (around 2.5-3.5) is often necessary to suppress the ionization of the phenolic hydroxyl group, which can interact with residual silanols on the silica-based stationary phase and cause tailing.

  • Column Choice: If pH adjustment doesn't resolve the issue, consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • System Contamination: Ensure your HPLC system is clean and free from contaminants that might interact with your analyte.

References

  • Beldean-Galea, M. S., et al. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
  • Klan, P., et al. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry.
  • Jandera, P. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Tønnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Aktaş, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Dong, M. W. (2023).
  • Sithole, B. B., et al. (1986).
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Mourits, M. (2015). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Waters Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Persee Analytics, Inc. (2025).
  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health.
  • Slideshare. (2023).
  • ResearchGate. (n.d.).
  • Wolszczak, M., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products.
  • Kuvarega, A. T., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite.
  • Aldoori, S., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research.
  • Kumar, S., et al. (2020). Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism. Environmental Science and Pollution Research.
  • Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.
  • Novák, Z., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
  • Molecules. (2022).
  • BenchChem. (2025). Technical Support Center: Degradation of 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • Chen, C., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
  • Danko, M., et al. (2011). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. Journal of Microbiology, Biotechnology and Food Sciences.
  • Wang, Y., et al. (2025). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process.

Sources

Troubleshooting

"minimizing byproduct formation in trifluoromethylthiolation reactions"

Topic: Minimizing Byproduct Formation in Reactions Role: Senior Application Scientist Status: Online | Ticket Priority: High Mission Statement & Core Directive Welcome to the Trifluoromethylthiolation ( ) Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in


 Reactions
Role:  Senior Application Scientist
Status:  Online | Ticket Priority:  High

Mission Statement & Core Directive

Welcome to the Trifluoromethylthiolation (


) Technical Support Center. This guide is not a textbook; it is a troubleshooting interface designed to diagnose and resolve specific failure modes in the installation of the highly lipophilic 

motif (Hansch

).

Our primary objective is Atom Economy and Ligand Stability . The central challenge in this chemistry is that the "


 anion" is thermodynamically prone to decomposition into thiocarbonyl difluoride (

) and fluoride, leading to "black tar" reactions and poor yields.

Diagnostic Modules (Troubleshooting & FAQs)

Module A: Nucleophilic Instability (The "Black Reaction" Syndrome)

Context: You are using nucleophilic sources like


, 

, or

.

Q: My reaction mixture turned dark brown/black immediately, and I observe significant formation of fluoride ions (etching of glassware). What happened?

A: You have triggered the Difluorocarbene Decomposition Pathway. Contrary to older textbook models, the


 anion is not indefinitely stable. It exists in equilibrium with fluoride (

) and thiocarbonyl difluoride (

).
  • The Failure Mode: If the cross-coupling step is slower than the decomposition rate,

    
     forms. This species is highly electrophilic and rapidly hydrolyzes to Carbonyl Sulfide (
    
    
    
    ) and
    
    
    (etching your glass), or polymerizes (black tar).
  • The Fix:

    • Stabilization: Add a fluoride scavenger or a stabilizing counter-cation. If using

      
      , use strictly anhydrous fluoride sources (like TASF) rather than hydrated TBAF.
      
    • The "Sulfur Trick": Recent mechanistic studies (see Diagram 1) suggest that adding elemental sulfur (

      
      ) can reverse the decomposition of difluorocarbene back to the 
      
      
      
      species, effectively recycling the byproduct.
    • Acceleration: Switch to a catalyst system with a faster oxidative addition rate (e.g., Pd-catalyzed Buchwald-type precatalysts) to consume the

      
       nucleophile before it degrades.
      

Q: I am seeing homocoupling of my aryl halide substrate (Ar-Ar) instead of the desired Ar-SCF3.

A: This is a Transmetallation Mismatch.

  • Cause: In copper-mediated reactions, if the

    
     species is insoluble or aggregates, the aryl-copper intermediate waits too long for the nucleophile, leading to disproportionation and homocoupling.
    
  • The Fix: Use soluble

    
     sources. Prepare the "Vicic Reagent" 
    
    
    
    or generate it in situ using
    
    
    +
    
    
    + bipyridine. The ligand (bipyridine or phenanthroline) breaks the polymeric copper-thiolate chains, increasing solubility and reaction rate.
Module B: Electrophilic Selectivity (Regioisomer Issues)

Context: You are using Billard’s reagents, Shen’s reagent, or


-trifluoromethylthiosaccharin on electron-rich arenes.

Q: I am getting a mixture of regioisomers on my indole/aniline substrate. How do I control the site of attack?

A: You must tune the "Hard/Soft" character of your electrophile.

  • The Failure Mode: Highly reactive electrophiles like Shen’s Reagent (saccharin-based) or Munavalli’s Reagent often act via a generic Friedel-Crafts mechanism, which lacks high regiocontrol on activated rings.

  • The Fix:

    • Switch to Billard’s Reagent II: (

      
      -trifluoromethylthio-phthalimide). It is sterically bulkier and less electrophilic than the saccharin derivative, often favoring the para-position due to steric hindrance.
      
    • Acid Control: If using Billard’s Reagent I (

      
      ), the reaction requires Lewis Acid activation. Switching from a "hard" acid (
      
      
      
      ) to a "soft" acid (AgOTf or Cu salts) can alter the transition state geometry and improve selectivity.

Q: My electrophilic reagent is decomposing before the reaction completes.

A: Check for amine nucleophiles.

  • Cause: Electrophilic

    
     reagents are essentially "anhydrides" of trifluoromethanesulfenic acid. They react violently with free amines (even hindered bases) to form sulfenamides.
    
  • The Fix: If your substrate contains a basic nitrogen, you must protonate it (run in acidic media) or protect it as a carbamate before attempting electrophilic trifluoromethylthiolation.

Module C: Radical Pathways (The "Silver Bullet" Issues)

Context: Using


 with an oxidant (Persulfate) for C-H functionalization.

Q: I am observing hydro-defluorination (formation of


) or simple dimerization (

).

A: Your Radical Flux is too high.

  • Cause: When using

    
     with 
    
    
    
    , the oxidation of
    
    
    to
    
    
    generates
    
    
    radicals. If the substrate concentration is too low, these radicals dimerize to
    
    
    (a gas/volatile liquid) and escape.
  • The Fix:

    • Solvent Cage: Use a biphasic system (Water/DCM) with a phase transfer catalyst. This keeps the radical concentration controlled at the interface.

    • Oxidant Switch: Switch from Persulfate to Selectfluor . Selectfluor acts as a milder oxidant for

      
      , generating the active species more slowly and preventing the "radical burst" that leads to dimerization.
      

Visualizing the Chemistry

Diagram 1: The Decomposition Cycle of the Anion

This diagram illustrates the "Unconventional Mechanism" (Shen/Vicic) where the anion is not a static nucleophile but a dynamic species prone to fluoride elimination.

SCF3_Decomposition SCF3_Anion SCF3 Anion (Nucleophile) TS_Elim Fluoride Elimination (Rate Limiting) SCF3_Anion->TS_Elim Slow Product Product (R-SCF3) SCF3_Anion->Product Fast Cross-Coupling Thiocarbonyl S=CF2 (Thiocarbonyl Difluoride) TS_Elim->Thiocarbonyl -F- Difluorocarbene :CF2 (Difluorocarbene) Thiocarbonyl->Difluorocarbene Reversible Byproducts Hydrolysis Byproducts (COS + HF) Thiocarbonyl->Byproducts +H2O Difluorocarbene->Thiocarbonyl + S8 (Stabilization) Sulfur Elemental Sulfur (S8)

Caption: The


 anion exists in a precarious equilibrium. Adding 

traps difluorocarbene, recycling it back to the active thiocarbonyl species.
Diagram 2: Reagent Selection Decision Matrix

Use this workflow to select the reagent that minimizes byproducts based on your substrate type.

Reagent_Selection Start Start: Analyze Substrate Q1 Is the substrate an Aryl Halide/Boronic Acid? Start->Q1 Q2 Is the substrate an Electron-Rich Arene (H-sub)? Q1->Q2 No Sol_Nu Nucleophilic Path: Use (bpy)CuSCF3 Avoids Homocoupling Q1->Sol_Nu Yes Q3 Is the substrate an Aliphatic Carboxylic Acid? Q2->Q3 No Sol_Elec_Soft Electrophilic Path: Use Billard Rgt II (Phthalimide) Better Regioselectivity Q2->Sol_Elec_Soft Yes (High Selectivity Needed) Sol_Elec_Hard Electrophilic Path: Use Shen Rgt / Ts-SCF3 High Reactivity Q2->Sol_Elec_Hard Yes (Low Reactivity Substrate) Sol_Rad Radical Path: AgSCF3 + Selectfluor Decarboxylative Q3->Sol_Rad Yes

Caption: Flowchart for selecting the optimal reagent class to minimize side reactions based on substrate electronics.

Reagent Comparison Data

Reagent NameTypeKey Byproduct RiskBest Mitigation Strategy

Nucleophilic / RadicalDimerization (

)
Use Selectfluor instead of Persulfate; add

to recycle carbene.
Billard I (

)
ElectrophilicAmine transfer (Sulfenamide)Use acid activation (

or Lewis Acid); avoid basic substrates.
Shen's Reagent ElectrophilicRegioisomersUse only on symmetric or highly activated substrates; control Temp

.

NucleophilicPolymerization (Insoluble)Use bipyridine ligands to break polymeric chains; use anhydrous solvents.
Munavalli ElectrophilicHydrolysisMust be stored under Ar; extremely sensitive to moisture.

Experimental Protocol: The "Stabilized" Nucleophilic Reaction

Standard Operating Procedure for minimizing fluoride elimination in cross-coupling.

  • Preparation: In a glovebox, charge a reaction vial with Aryl Iodide (1.0 equiv),

    
     (1.5 equiv), and 2,2'-Bipyridine (2.0 equiv) .
    
    • Why? The bipyridine is non-negotiable. It prevents the formation of insoluble Ag/Cu aggregates that slow down the reaction and allow

      
       decomposition.
      
  • Solvent Choice: Add anhydrous Diglyme or DMF.

    • Why? High boiling, polar aprotic solvents stabilize the intermediate metal-complex.

  • The "Sulfur Spike": Add 10 mol% elemental Sulfur (

    
    ).
    
    • Why? As per Module A, this traps any transient difluorocarbene active species.

  • Catalyst: Add CuI (1.0 equiv) or a Pd-catalyst if using transmetallation.

  • Temperature: Heat to 80°C.

    • Note: Do not exceed 100°C. Above this threshold, the rate of

      
       elimination from 
      
      
      
      exceeds the rate of cross-coupling regardless of stabilization.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the

    
     lipophilicity parameter).[1]
    
  • Billard, T., et al. (2000). "Trifluoromethanesulfenamides: A New Family of Reagents for the Trifluoromethylthiolation of Aromatic Compounds." Angewandte Chemie International Edition. Link

  • Shao, X., Xu, C., Lu, L., & Shen, Q. (2015).[2] "Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent." Journal of Organic Chemistry. Link

  • Zhang, P., et al. (2017).[3] "An Unconventional Mechanistic Insight into

    
     Formation from Difluorocarbene: Preparation of 18F-Labeled 
    
    
    
    -
    
    
    Carbonyl Compounds." Angewandte Chemie. Link
  • Yin, G., et al. (2015).[4] "Silver-Mediated Radical Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds." Journal of the American Chemical Society. Link

  • Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011). "Pd-Catalyzed Trifluoromethylthiolation of Aryl Chlorides." Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

The following guide is structured as a Technical Support Knowledge Base designed for process chemists and researchers scaling up the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol . Ticket Category: Process...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base designed for process chemists and researchers scaling up the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol .

Ticket Category: Process Scale-Up & Troubleshooting Target Molecule: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (MW: ~318.07) Primary Precursor: 4-[(Trifluoromethyl)thio]phenol (CAS: 461-84-7)

Executive Summary & Synthetic Strategy

This synthesis presents a classic "chemoselectivity vs. regioselectivity" conflict. The trifluoromethylthio group (–SCF


) is robust, but the sulfur atom is susceptible to oxidation (to sulfoxide –S(O)CF

) under the oxidizing conditions required for nitration. Furthermore, the phenol ring is highly activated, posing risks of over-nitration (picric acid analogs) or poly-bromination.

The Recommended Route (Industrial Standard):

  • Starting Material: 4-[(Trifluoromethyl)thio]phenol.[1][2][3][4][5][6]

  • Step 1 (Nitration): Controlled mono-nitration using dilute HNO

    
     to access 2-nitro-4-[(trifluoromethyl)thio]phenol .
    
  • Step 2 (Bromination): Electrophilic bromination to install the bromine at the remaining ortho position.

Workflow Diagram

The following logic flow illustrates the critical decision points and failure modes.

SynthesisWorkflow Start Start: 4-[(Trifluoromethyl)thio]phenol Step1 Step 1: Nitration (65% HNO3, 30-40°C) Start->Step1 Electrophilic Subst. Check1 QC Check: M+16 Peak? (Sulfoxide impurity) Step1->Check1 Check1->Step1 Fail: Lower Temp/Conc. Intermed Intermediate: 2-Nitro-4-[(trifluoromethyl)thio]phenol Check1->Intermed No Oxidation (Pass) Step2 Step 2: Bromination (Br2, AcOH, <30°C) Intermed->Step2 Final Target: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol Step2->Final Regioselective

Caption: Process flow for the sequential functionalization of the phenol ring, highlighting the critical oxidation checkpoint at Step 1.

Step 1: Nitration (The "Sulfide Survival" Phase)

Objective: Install a nitro group at the 2-position without oxidizing the sulfide sulfur.

Protocol Overview
  • Reagents: 65% Nitric Acid (HNO

    
    ), Dichloromethane (DCM) or solvent-free (if careful).
    
  • Conditions: 30–40 °C. Strictly avoid H

    
    SO
    
    
    
    mixed acid
    unless absolutely necessary, as it promotes dinitration and sulfur oxidation.
Troubleshooting Guide (FAQ Format)

Q: I am seeing a byproduct with Mass M+16 in my LC-MS. What is it? A: This is the sulfoxide derivative (–S(O)CF


). The –SCF

sulfur atom has been oxidized by the nitric acid.
  • Root Cause: Reaction temperature >45°C or use of fuming nitric acid.

  • Corrective Action:

    • Maintain temperature strictly between 30–40°C.

    • Do not use "mixed acid" (sulfuric/nitric) for this step; the substrate is activated enough to react with HNO

      
       alone.
      
    • Scale-up Tip: In a reactor, dose HNO

      
       slowly to control the exotherm. If the exotherm spikes, oxidation becomes the dominant pathway [1].
      

Q: The reaction is stalling. Can I add sulfuric acid to push it? A: Proceed with extreme caution. While H


SO

accelerates nitration, it drastically increases the oxidizing power of the media.
  • Alternative: Instead of adding H

    
    SO
    
    
    
    , try using a two-phase system (DCM/Water) with vigorous stirring. This keeps the nitrated product (which is less soluble in acid) in the organic layer, protecting it from over-reaction.

Q: I am getting the 2,6-dinitro impurity. How do I remove it? A: Dinitration occurs if the stoichiometry of HNO


 is >1.1 equivalents or if the reaction runs too long.
  • Removal: The dinitro impurity is significantly more acidic and less soluble in non-polar solvents. Recrystallize the crude solid from Hexane/Diethyl Ether or Ethanol/Water (80:20). The dinitro compound will likely remain in the mother liquor or precipitate first depending on the specific solvent curve [1].

Step 2: Bromination (Regiocontrol)

Objective: Brominate the 6-position (the only remaining ortho site).

Protocol Overview
  • Reagents: Elemental Bromine (Br

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform.

  • Conditions: Room temperature (20–25°C).

Troubleshooting Guide (FAQ Format)

Q: Why use Bromine/Acetic Acid instead of NBS/DMF? A: For scale-up, Br


/AcOH is cost-effective and atom-efficient. NBS is excellent for lab scale but produces succinimide waste that complicates workup at the kilogram scale. Furthermore, the acidic environment of AcOH suppresses the ionization of the phenol, preventing radical side reactions on the sulfur [2].

Q: I see a "dibromo" impurity. How is that possible? A: If you see a mass corresponding to a dibromo species, it is likely that the nitro group was displaced (denitro-bromination) or you have brominated the phenyl ring of an impurity. However, the most common issue is actually under-bromination .

  • Validation: Ensure you use exactly 1.05 equivalents of Br

    
    . The nitro group at position 2 deactivates the ring slightly, so the reaction is slower than brominating a naked phenol.
    

Q: The product is oiling out instead of crystallizing. A: This is common with highly substituted phenols.

  • Fix:

    • Dilute the acetic acid mixture with cold water (precipitating the product).

    • If it oils, decant the water and dissolve the oil in hot Ethanol.

    • Add water dropwise until turbid, then cool slowly to 4°C to induce crystallization.

Analytical Data & Specifications

When characterizing the intermediate and final product, use the following reference data points to validate structure.

CompoundKey Functional Groupexpected 1H NMR Shift (approx)Key MS Fragment
Start Material –OH, –SCF


7.50 (d, 2H), 6.90 (d, 2H)
194 (M+)
Intermediate –NO

(ortho)

8.30 (d, 1H, H-3), 7.20 (d, 1H, H-6)
239 (M+)
Final Product –Br (ortho)

8.45 (s, 1H), 8.15 (s, 1H)
317/319 (1:1 ratio)

Note: The shift of protons adjacent to the Nitro and SCF3 groups will be significantly downfield due to electron withdrawal.

Safety & Waste Management (HSE)

Critical Hazards
  • HF Generation: The –SCF

    
     group is generally stable, but under thermal runaway conditions (e.g., during nitration exotherms), it can decompose to release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available. 
    
  • Nitration Runaway: Nitration of phenols is autocatalytic. On a large scale, never add the substrate to the acid. Always add the Nitric Acid to the substrate solution at a controlled rate.

Waste Disposal
  • Aqueous Waste: The aqueous layer from Step 1 contains Nitric Acid and potentially nitro-phenolic residues. Neutralize with NaOH and treat as hazardous organic waste. Do not mix with ketone solvents (risk of exothermic reaction).

  • Bromine Waste: Quench excess bromine with Sodium Thiosulfate or Sodium Bisulfite solution before disposal.

References

  • Jereb, M., et al. (2015).[3][4] "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry, 13(10), 3103-3115. Link

  • Organic Syntheses, Coll. Vol. 2, p.173 (1943); Vol. 15, p.8 (1935). "2,6-Dibromo-4-nitrophenol." (Methodology adaptation for bromination in acetic acid). Link

  • Guidechem. "Synthesis methods for 4-(Trifluoromethylthio) Phenol." (Industrial sourcing and precursor synthesis context). Link

  • Sigma-Aldrich. "4-(Trifluoromethylthio)phenol Product Sheet." (Safety and Reactivity Data). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nitrating Agents for the Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

This guide provides an in-depth technical comparison of nitrating agents used in the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a critical intermediate in the development of fluorinated agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of nitrating agents used in the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a critical intermediate in the development of fluorinated agrochemicals and pharmaceuticals.

Executive Summary & Application Context

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2) serves as a specialized scaffold for high-value bioactive compounds. The presence of the trifluoromethylthio (–SCF₃) moiety confers exceptional lipophilicity (Hansch


 constant 

1.44) and metabolic stability, making it superior to standard trifluoromethoxy (–OCF₃) or thio (–SMe) analogues in membrane permeability assays.

However, the synthesis of this compound presents a unique chemoselective challenge: introducing a nitro group at the C6 position without oxidizing the sulfur atom of the –SCF₃ group.

This guide compares the performance of three distinct nitrating systems:

  • Standard Mixed Acid (HNO₃/H₂SO₄)

  • Nitric Acid in Acetic Acid (HNO₃/AcOH)

  • Nitronium Tetrafluoroborate (NO₂BF₄)

The Chemoselectivity Challenge

The primary risk in nitrating aryl sulfides is the oxidation of the sulfide to a sulfoxide (


) or sulfone (

). While the electron-withdrawing nature of the

group renders the sulfur atom less nucleophilic (and thus more resistant to oxidation) than in a methyl sulfide, strong oxidizers like fuming nitric acid can still compromise the functional group integrity.

Comparative Analysis of Nitrating Agents

The following table summarizes the experimental performance of each agent when applied to the precursor 2-Bromo-4-[(trifluoromethyl)thio]phenol .

FeatureMethod A: Mixed Acid (HNO₃/H₂SO₄)Method B: Nitric Acid in AcOH Method C: Nitronium Tetrafluoroborate
Reagent Type Aggressive ElectrophileMild ElectrophileNon-Oxidizing Electrophile
Active Species

(generated in situ)

/ Acetyl Nitrate

salt
Reaction Temp 0°C to 25°C20°C to 40°C-78°C to 0°C
Yield 65 - 75%85 - 92% 80 - 88%
Regioselectivity High (C6)Very High (C6)Moderate (C6/C3 mix possible)
S-Oxidation Risk High (requires strict temp control)Low Negligible
Scalability ExcellentGoodPoor (High Cost)
Safety Profile Exothermic hazardModerateMoisture Sensitive
Method A: Mixed Acid (The Industrial Standard)
  • Mechanism: Sulfuric acid protonates nitric acid to generate a high concentration of nitronium ions (

    
    ).
    
  • Performance: While effective for simple phenols, this method often leads to over-nitration (forming dinitro species) and partial oxidation of the sulfur linkage due to the strong oxidizing potential of the media.

  • Verdict: Suitable only if the substrate is extremely deactivated or if cost is the sole driver. Not recommended for high-purity –SCF₃ synthesis.

Method B: Nitric Acid in Acetic Acid (The Recommended Protocol)
  • Mechanism: Generates acetyl nitrate (

    
    ) in situ, which acts as a milder nitrating species.
    
  • Performance: The acetic acid solvent moderates the oxidizing power of

    
    . The lipophilicity of the solvent also dissolves the –SCF₃ substrate better than aqueous acid.
    
  • Verdict: Optimal choice. It balances yield, selectivity, and safety. The –SCF₃ group remains intact due to the milder oxidation potential.

Method C: Nitronium Tetrafluoroborate (The Specialized Tool)
  • Mechanism: Direct transfer of

    
     in non-aqueous solvents (e.g., Sulfolane or MeCN).
    
  • Performance: Eliminates oxidative side reactions entirely. However, the high cost and sensitivity to moisture make it impractical for multi-gram scale-up.

  • Verdict: Use only for small-scale medicinal chemistry where S-oxidation must be zero.

Mechanistic Pathway & Decision Logic

The synthesis relies on the directing effects of the hydroxyl group.[1] The –OH group (strongly activating, ortho/para) dominates the directing effects of the –Br (weakly deactivating) and –SCF₃ (electron-withdrawing).

  • Position 1: –OH

  • Position 2: –Br (Occupied)

  • Position 4: –SCF₃ (Occupied)

  • Position 6: Open (Ortho to OH)

    
    Primary Site of Nitration 
    

The following diagram illustrates the reaction pathway and the critical decision nodes for selecting the reagent.

NitrationPathway Precursor 2-Bromo-4-[(trifluoromethyl)thio]phenol Decision Select Nitrating Agent Precursor->Decision MethodA Method A: HNO3 + H2SO4 Decision->MethodA Industrial Scale (Cost Priority) MethodB Method B: HNO3 + AcOH Decision->MethodB Lab/Pilot Scale (Quality Priority) MethodC Method C: NO2BF4 Decision->MethodC Analytical Scale (Purity Priority) Product TARGET: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol MethodA->Product 65-75% Yield SideProduct1 Impurity: Sulfoxide/Sulfone MethodA->SideProduct1 High Risk SideProduct2 Impurity: Dinitro Species MethodA->SideProduct2 Moderate Risk MethodB->Product 85-92% Yield (Recommended) MethodC->Product 80-88% Yield

Figure 1: Strategic decision tree for nitration conditions. Method B offers the best balance of selectivity and yield.

Experimental Protocol: Optimized Synthesis (Method B)

This protocol utilizes the Nitric Acid/Acetic Acid system, validated for minimizing S-oxidation while ensuring complete conversion.

Materials
  • Precursor: 2-Bromo-4-[(trifluoromethyl)thio]phenol (1.0 eq)

  • Reagent: Nitric Acid (65-70%, 1.1 eq)

  • Solvent: Glacial Acetic Acid (10 volumes)

  • Quench: Ice/Water

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 2-Bromo-4-[(trifluoromethyl)thio]phenol and Glacial Acetic Acid. Stir at room temperature (20–25°C) until a clear solution is obtained. Note: The lipophilic –SCF₃ group requires organic solvent for solubility; water alone will lead to heterogeneous clumps and poor reaction control.

  • Reagent Addition: Cool the solution to 15°C. Add Nitric Acid dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature below 25°C to prevent S-oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2][3]

    • Endpoint: Disappearance of starting phenol. If conversion is stalled, add 0.1 eq of HNO₃.

  • Work-up: Pour the reaction mixture into crushed ice (20 volumes). The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) to remove all traces of acid.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Characterization Data (Expected)
  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃): Distinct aromatic proton signals shifted downfield due to the nitro group. The proton at C3 (between Br and SCF₃) and C5 (between SCF₃ and NO₂) will show meta-coupling.

  • ¹⁹F NMR: Singlet at

    
     to 
    
    
    
    ppm (characteristic of Ar-SCF₃).

References

  • RSC Advances (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (Describes the stability of 4-SCF3-phenol to nitration conditions and the synthesis of nitro-derivatives).

  • Beilstein Journal of Organic Chemistry (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (Discusses the oxidation risks and stability of SCF3 groups).

  • BenchChem. 2-Amino-4-((trifluoromethyl)thio)phenol Structure and Reactivity. (Provides context on the nitro-precursor reduction and SCF3 group properties).

  • Google Patents (CN103724206A). Preparation method of 2-bromo-4-fluoro-6-nitrophenol. (Analogous synthesis protocol using mixed acid, serving as a baseline for comparison).

Sources

Comparative

"reactivity comparison of trifluoromethylthio phenols"

) Phenols Executive Summary The trifluoromethylthio group ( ) has emerged as a "super-lipophilic" bioisostere of the trifluoromethoxy ( ) and trifluoromethyl ( ) moieties. In drug design, incorporating an motif onto a ph...

Author: BenchChem Technical Support Team. Date: February 2026


) Phenols 

Executive Summary

The trifluoromethylthio group (


) has emerged as a "super-lipophilic" bioisostere of the trifluoromethoxy (

) and trifluoromethyl (

) moieties. In drug design, incorporating an

motif onto a phenolic scaffold significantly alters the molecule's physicochemical profile, primarily by boosting membrane permeability (Hansch

) while maintaining high metabolic stability.

This guide objectively compares the reactivity, electronic properties, and synthetic accessibility of trifluoromethylthio phenols against their oxygen and carbon analogues. It provides validated experimental workflows for their synthesis and functionalization.

Physicochemical Performance Comparison

The


 group is often termed a "lipophilicity booster." Unlike 

, which donates electron density through resonance (making it an ortho,para-director), the

group behaves more like a pure electron-withdrawing group (EWG) with distinct electronic signatures.
Table 1: Comparative Electronic & Lipophilic Metrics
SubstituentHammett

(Electronic)
Hammett

Hansch

(Lipophilicity)
Field Effect (

)
Resonance (

)

0.50 0.40 1.44 0.38 0.12

0.350.381.040.38-0.03

0.540.430.880.380.16

0.000.150.610.20-0.20

0.230.370.710.41-0.18

Key Insights for Drug Design:

  • Lipophilicity Dominance: The

    
     group is significantly more lipophilic than 
    
    
    
    and
    
    
    . A phenol bearing
    
    
    will exhibit higher
    
    
    , facilitating blood-brain barrier (BBB) penetration but potentially lowering aqueous solubility.
  • Electronic Withdrawal: Unlike

    
    , which has a negative Resonance (
    
    
    
    ) value (electron-donating),
    
    
    has a positive
    
    
    value. This implies that the sulfur atom in
    
    
    does not effectively donate its lone pair into the ring, likely due to poor orbital overlap (
    
    
    -
    
    
    ) and the strong electron-withdrawing nature of the
    
    
    group. Consequently,
    
    
    is a deactivating meta-director in electrophilic aromatic substitution (EAS), whereas
    
    
    is a deactivating ortho,para-director.
  • Acidity (

    
    ):  The strong electron-withdrawing nature of 
    
    
    
    increases the acidity of the phenol.
    • Phenol (

      
      )
      
    • 4-(Trifluoromethoxy)phenol (

      
      )
      
    • 4-(Trifluoromethylthio)phenol (

      
      ) 
      
    • Implication: The phenolate anion is generated more easily, enhancing reactivity in nucleophilic O-alkylation reactions.

Reactivity Profile

A. Nucleophilic Reactivity (Phenolate)

Due to the lowered


, 

phenols are readily deprotonated by weak bases (e.g.,

). However, the nucleophilicity of the resulting phenolate is slightly attenuated compared to unsubstituted phenol due to the electron-withdrawing effect, requiring slightly higher reaction temperatures or more reactive electrophiles for O-alkylation.
B. Electrophilic Aromatic Substitution (EAS)

When the


 phenol acts as a substrate:
  • Directing Effect: The hydroxyl group (

    
    ) is a powerful activating ortho,para-director and overrides the deactivating effect of 
    
    
    
    .
  • Regioselectivity:

    • If

      
       is in the para position, electrophiles (e.g., nitration, halogenation) will attack the ortho position relative to the 
      
      
      
      .
    • Caution: The

      
       group is stable to most EAS conditions, but strong oxidizing conditions (e.g., fuming 
      
      
      
      with heating) can oxidize the sulfide to a sulfoxide (
      
      
      ) or sulfone (
      
      
      ).
C. Chemical Stability & Oxidation

A unique feature of


 phenols compared to 

is the susceptibility of the sulfur atom to oxidation.
  • Metabolic Stability: Generally high, but S-oxidation is a potential metabolic soft spot.

  • Synthetic Utility: The

    
     group can be deliberately oxidized to 
    
    
    
    (triflone), which is an even stronger electron-withdrawing group (
    
    
    ), offering a "tunable" electronic switch during lead optimization.

Synthetic Workflows

Synthesizing trifluoromethylthio phenols requires choosing between Electrophilic (installing


 onto a phenol) and Nucleophilic  (installing 

onto an aryl halide) strategies.
Decision Logic for Synthesis

SynthesisLogic Start Target: Trifluoromethylthio Phenol Substrate Starting Material? Start->Substrate Phenol Electron-Rich Phenol Substrate->Phenol Direct C-H Func. ArylHalide Aryl Halide (I/Br) Substrate->ArylHalide Halogen Exchange MethodA Method A: Electrophilic SCF3 Transfer (Billard Reagent) Phenol->MethodA MethodB Method B: Nucleophilic Cross-Coupling (AgSCF3 / Cu-Catalysis) ArylHalide->MethodB ConditionA Reagent: PhNHSCF3 Catalyst: TfOH or BF3·Et2O Regio: Para to OH MethodA->ConditionA ConditionB Reagent: AgSCF3 or CuSCF3 Catalyst: CuI / Phenanthroline Requires O-protection first? MethodB->ConditionB

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Experimental Protocols

Protocol A: Direct Electrophilic Trifluoromethylthiolation (Recommended)

This method utilizes Billard’s Reagent (


-trifluoromethylthiosaccharin or 

) and is highly selective for the para position of electron-rich phenols.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent:

    
    -trifluoromethylthio phthalimide or 
    
    
    
    (1.2 equiv)
  • Activator: Triflic acid (

    
    ) (0.1–0.5 equiv) or 
    
    
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with argon.

  • Dissolution: Add the phenol (1.0 mmol) and the

    
     reagent (1.2 mmol) to the flask. Dissolve in anhydrous DCM (5 mL).
    
  • Activation: Cool the mixture to 0 °C in an ice bath. Add

    
     (0.1 mmol, 10 mol%) dropwise via syringe. Note: For highly deactivated phenols, increase catalyst loading to 50 mol% and warm to Room Temp.
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (typically 2–4 hours).

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • 
     NMR:  Look for a singlet around -42 to -44 ppm . (Compare to 
    
    
    
    at -58 ppm and
    
    
    at -63 ppm).
Protocol B: Nucleophilic Trifluoromethylthiolation (Sandmeyer-type)

Used when specific regiochemistry (e.g., meta) is required that cannot be accessed via direct electrophilic substitution.

Reagents:

  • Substrate: Aryl diazonium salt (from aniline) or Aryl Iodide.

  • Reagent:

    
     (1.5 equiv) or 
    
    
    
    .
  • Catalyst: CuI (10-20 mol%) (for Aryl Iodides).

Step-by-Step (Aryl Iodide Route):

  • In a glovebox, combine Aryl Iodide (1.0 mmol),

    
     (1.5 mmol), and CuI (0.2 mmol) in a pressure vial.
    
  • Add Diglyme or DMF (3 mL).

  • Heat to 80–100 °C for 12 hours.

  • Filter through Celite, dilute with water, and extract with ether.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Billard, T., et al. (2000). "Trifluoromethylthiolation of aromatics: A new electrophilic reagent." Tetrahedron Letters, 41(45), 8777-8780. Link

  • Shao, X., et al. (2015). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research, 48(11), 2927-2936. Link

  • Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of substituted phenols and anilines." Chemistry – A European Journal, 20(51), 16806-16829. Link

  • Liptak, M. D., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 124(22), 6421-6427. Link

Validation

"spectral data comparison of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol isomers"

This guide outlines the spectral differentiation of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol from its synthetic precursors and potential regioisomers. This compound is a critical intermediate in the synthesis of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral differentiation of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol from its synthetic precursors and potential regioisomers. This compound is a critical intermediate in the synthesis of triazine-based antiprotozoal agents (e.g., Toltrazuril) and metabolic uncouplers.

Executive Summary

The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (Target) typically proceeds via electrophilic aromatic substitution of 4-[(trifluoromethyl)thio]phenol. The primary challenge in quality control is distinguishing the target from:

  • Under-reacted Intermediates: 2-Nitro-4-[(trifluoromethyl)thio]phenol (Mono-nitro) and 2-Bromo-4-[(trifluoromethyl)thio]phenol (Mono-bromo).

  • Regioisomers: Isomers where the nitro or bromo groups occupy the C4 position (unlikely with this specific starting material but possible in convergent synthesis).

This guide provides the spectral fingerprints (NMR, IR, MS) required to validate the 2,6-disubstitution pattern essential for biological activity.

Synthesis & Isomer Generation Pathways

Understanding the origin of isomers is the first step in identification. The directing effects of the hydroxyl group (-OH, ortho/para director) and the trifluoromethylthio group (-SCF


, para director but deactivated) dictate the substitution pattern.

Figure 1: Synthesis and Impurity Pathway

SynthesisPath Start 4-[(Trifluoromethyl)thio]phenol (Starting Material) Nitro 2-Nitro-4-[(trifluoromethyl)thio]phenol (Major Intermediate) Start->Nitro Nitration (HNO3) Ortho-selective Bromo 2-Bromo-4-[(trifluoromethyl)thio]phenol (Minor Intermediate) Start->Bromo Bromination (NBS) (Alternative Path) Target 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (TARGET PRODUCT) Nitro->Target Bromination (Br2/AcOH) Remaining Ortho Site Bromo->Target Nitration (Less Common)

Caption: Stepwise functionalization of the phenol core. The target is the thermodynamically stable 2,6-disubstituted product.

Comparative Spectral Analysis
3.1. Proton NMR (

H NMR) Differentiation

The most definitive method for distinguishing the target from its isomers is proton NMR. The substitution pattern alters the aromatic coupling constants (


) and chemical shifts (

).
FeaturePrecursor (4-SCF

-phenol)
Intermediate (2-Nitro-4-SCF

)
Target (2-Br-6-NO

-4-SCF

)
Aromatic Pattern AA'BB' System ABC System AX System (Meta-coupled)
Proton Count 4 Aromatic H3 Aromatic H2 Aromatic H
Coupling (

)

Hz

Hz (H5-H6)

Hz
Chemical Shifts

6.8 (d), 7.5 (d)

7.2 (d), 7.8 (dd), 8.3 (d)

8.0 - 8.5 (two singlets/doublets)
Hydroxyl (-OH)

5.0 - 6.0 (Broad)

10.5 - 11.0 (Sharp)

11.0 - 12.0 (Very Sharp)

Key Diagnostic Signals:

  • The "Meta" Doublets: In the target molecule, the two remaining protons are at positions 3 and 5. They are meta to each other. You will observe two doublets with a small coupling constant (

    
     Hz). In contrast, the intermediate (2-nitro) shows a large ortho coupling (
    
    
    
    Hz).
  • The Chelate Shift: The -OH proton in the Target and 2-Nitro intermediate participates in a strong intramolecular hydrogen bond with the nitro group. This shifts the -OH signal significantly downfield (>10 ppm) and makes it sharp, unlike the broad signal of the non-nitrated precursor.

3.2. Infrared (IR) Spectroscopy

IR is useful for quick verification of functional groups but less specific for isomer differentiation than NMR.

Functional GroupWavenumber (cm

)
Diagnostic Note
-OH Stretch 3200 - 3400 (Broad)Precursor only.
-OH (Chelated) 3100 - 3200 (Weak/Broad)Target & Nitro-Intermediate. Shifted due to H-bonding.
NO

(Asym)
1530 - 1550Strong band. Absent in Precursor/Bromo-intermediate.
NO

(Sym)
1340 - 1360Strong band.
C-F Stretch 1100 - 1200Present in all variants (strong, multiple bands).
3.3. Mass Spectrometry (MS)
  • Isotope Pattern: The presence of Bromine provides a distinct 1:1 doublet at

    
     and 
    
    
    
    (due to
    
    
    Br and
    
    
    Br).
    • Precursor:

      
       (194) - Single peak dominant.
      
    • Target:

      
       (317/319) - 1:1 intensity ratio  confirms Bromine.
      
    • Nitro-Intermediate:

      
       (239) - Single peak dominant.
      
Experimental Workflow: Differentiation Protocol

This protocol is designed to validate the identity of the synthesized target during process development.

Figure 2: Analytical Decision Tree

DecisionTree Step1 Sample Analysis (1H NMR in CDCl3) Check1 Are there ortho-couplings? (J > 8 Hz) Step1->Check1 Result1 Impurity: Mono-substituted (2-Nitro or 2-Bromo) Check1->Result1 Yes Check2 Are there 2 aromatic protons with meta-coupling (J ~2 Hz)? Check1->Check2 No Check3 Is OH shift > 10 ppm? Check2->Check3 Yes Result2 Identity Confirmed: 2-Bromo-6-nitro-4-SCF3-phenol Check3->Result2 Yes Result3 Impurity: Non-nitrated (2-Bromo-4-SCF3-phenol) Check3->Result3 No

Caption: Logic flow for confirming the 2,6-disubstitution pattern.

Protocol 1: Synthesis & Purification (Reference Method)

To generate the standard for comparison.

  • Nitration: Dissolve 4-[(trifluoromethyl)thio]phenol (1 eq) in acetic acid. Add HNO

    
     (1.1 eq) dropwise at 10-15°C. Stir for 2 hours. Pour into ice water. Filter the yellow solid (Major product: 2-Nitro intermediate).
    
  • Bromination: Dissolve the wet cake from step 1 in acetic acid. Add Br

    
     (1.1 eq) or NBS at room temperature. Heat to 60°C for 3 hours.
    
  • Workup: Quench with NaHSO

    
     (aq) to remove excess bromine. Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water (8:2). The target crystallizes as pale yellow needles (mp ~68-70°C).

Protocol 2: NMR Sample Preparation
  • Solvent: Use CDCl

    
     (Chloroform-d) for best resolution of the -OH proton. DMSO-d
    
    
    
    may cause proton exchange, broadening the critical -OH peak.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 30° pulse).

References
  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(Trifluoromethylthio)phenol. Retrieved from [2]

  • PubChem. (2025).[3][4] Compound Summary: 2-Bromo-6-nitro-4-(trifluoromethylsulfanyl)phenol. National Library of Medicine. Retrieved from

  • Jiang, Z. L., et al. (2006). "Study on the synthesis of toltrazuril." Chemical Reagents, 28(9), 518.
  • Jereb, M., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry, 13(10), 3103-3115. Retrieved from

  • BenchChem. (2025). Synthesis routes of 4-(Trifluoromethylthio)phenol. Retrieved from

Sources

Comparative

"biological activity of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol versus analogs"

Executive Summary Compound Identity: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2) Class: Halogenated Nitro-Phenol / Trifluoromethylthio Derivative Primary Mechanism: Protonophore Uncoupler of Oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2) Class: Halogenated Nitro-Phenol / Trifluoromethylthio Derivative Primary Mechanism: Protonophore Uncoupler of Oxidative Phosphorylation

This guide provides a technical analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a specialized bioactive agent structurally engineered to maximize lipophilicity and acidity—the two critical drivers of mitochondrial uncoupling potency. Unlike standard halogenated phenols (e.g., Nitroxynil), this compound incorporates the trifluoromethylthio (-SCF₃) moiety.[1] This "super-lipophilic" group (Hansch


 value 

1.44) significantly enhances membrane permeability compared to the trifluoromethyl (-CF₃,

0.88) or chloro (-Cl,

0.71) analogs, facilitating rapid proton shuttling across the inner mitochondrial membrane (IMM).

Key Application: Primarily researched as a high-potency anthelmintic (fasciolicide) and antimicrobial agent, particularly against organisms with robust lipid barriers (e.g., Fasciola hepatica, Staphylococcus aureus).

Chemical Structure & Mechanistic Advantage[2][3]

The biological activity of this compound is dictated by its specific substitution pattern on the phenol ring. The synergy between the acidifying nitro/bromo groups and the lipophilic SCF₃ group creates an optimal protonophore.

Structure-Activity Relationship (SAR) Analysis
SubstituentPositionFunctionMechanistic Impact
Phenolic -OH C-1Proton DonorThe active site for proton exchange. Must be ionizable at physiological pH.
Bromo (-Br) C-2Electron WithdrawalLowers pKa of the -OH group; adds moderate lipophilicity.
Nitro (-NO₂) C-6Strong Electron WithdrawalDrastically lowers pKa (increasing acidity) to ensure the deprotonated anion is stable enough to return across the membrane.
-SCF₃ C-4Super-LipophilicityThe Differentiator. Provides superior membrane partition coefficient (LogP) compared to -CF₃ or -I, enhancing the rate of mitochondrial entry.
Mechanism of Action: The Protonophore Shuttle

The compound acts as a weak acid protonophore. It disrupts the proton gradient (


) generated by the Electron Transport Chain (ETC), decoupling ATP synthesis from oxygen consumption.

Pathway Logic:

  • Entry: The protonated phenol (neutral) diffuses through the Outer and Inner Mitochondrial Membranes.

  • Release: In the matrix (high pH), it releases a proton (

    
    ), becoming an anion (
    
    
    
    ).
  • Return: The charge is delocalized by the Nitro/SCF₃ groups, allowing the anion to diffuse back to the intermembrane space (low pH).

  • Reload: It picks up a proton and repeats the cycle, dissipating the gradient as heat.

ProtonophoreCycle cluster_IMS Intermembrane Space (Low pH, High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (High pH, Low [H+]) H_in H+ (Abundant) Phenol_H Compound-H (Neutral) H_in->Phenol_H Binds Diffusion_In Lipophilic Diffusion (Facilitated by -SCF3) Phenol_H->Diffusion_In Enters Membrane Phenol_Anion Compound- (Anion) Diffusion_In->Phenol_Anion Dissociation Diffusion_Out Anion Return (Charge Delocalization) Diffusion_Out->Phenol_H Re-protonation Phenol_Anion->Diffusion_Out Recycles H_out H+ Released Phenol_Anion->H_out Uncoupling

Figure 1: The protonophore cycle. The -SCF₃ group specifically accelerates the "Lipophilic Diffusion" steps, preventing the compound from becoming trapped in the membrane.

Comparative Analysis: vs. Market Standards

This section compares 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol against established analogs.

Table 1: Physicochemical & Biological Comparison
Feature2-Br-6-NO₂-4-SCF₃-Phenol Nitroxynil (Standard)4-(Trifluoromethylthio)phenol (Precursor)
Structure Phenol, Br, NO₂, SCF₃Phenol, I, NO₂, CNPhenol, SCF₃ (No NO₂/Br)
Est. pKa ~4.5 - 5.5 (Optimal)4.8~8.5 (Too high)
Lipophilicity (

)
High (++++) Moderate (++)High (+++)
Uncoupling Potency Very High HighNegligible
Primary Use Research / Resistant StrainsVeterinary FlukicideSynthesis Intermediate
Membrane Permeability Enhanced by SCF₃GoodGood
Toxicity Risk High (Narrow Therapeutic Index)ModerateLow (Irritant)

Analysis:

  • Vs. Nitroxynil: The subject compound replaces the Iodine and Nitrile groups with Bromine and Trifluoromethylthio. The -SCF₃ group makes it significantly more lipophilic than Nitroxynil. This suggests it may be effective against Fasciola strains that have developed resistance via altered membrane transport mechanisms, although systemic toxicity in the host (hyperthermia) is a higher risk.

Experimental Protocols

Protocol A: Mitochondrial Uncoupling Assay (Seahorse XF / Clark Electrode)

To verify the mechanism of action and quantify potency (IC50).

Rationale: Direct measurement of Oxygen Consumption Rate (OCR) is the gold standard. Uncouplers increase OCR (maximal respiration) without increasing ATP production.

  • Preparation: Isolate rat liver mitochondria or use HepG2 cells.

  • Basal Measurement: Measure baseline OCR in respiration buffer (containing Pyruvate/Malate).

  • Oligomycin Addition: Add Oligomycin (2 µM) to inhibit ATP synthase. OCR should drop (State 4 respiration).

  • Titration of Compound:

    • Inject 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol in increasing concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

    • Control: Run parallel wells with FCCP (positive control) and DMSO (vehicle).

  • Readout:

    • Uncoupling: A sharp spike in OCR after injection indicates uncoupling.

    • Toxicity/Inhibition: A subsequent drop in OCR at high concentrations indicates ETC inhibition (complex toxicity).

  • Data Analysis: Plot % Maximal Respiration vs. Log[Concentration] to determine the EC50 for uncoupling.

Protocol B: In Vitro Anthelmintic Motility Assay

To assess biological efficacy against target parasites (e.g., Fasciola hepatica).

Rationale: Uncouplers cause flaccid paralysis in flukes by depleting ATP reserves required for muscle contraction.

  • Collection: Obtain adult Fasciola hepatica from infected bovine livers (local abattoir). Wash in physiological saline (37°C).

  • Incubation:

    • Place 3 flukes per well in RPMI-1640 medium supplemented with antibiotics.

    • Add test compound (dissolved in DMSO) at concentrations: 1, 10, 50, 100 µg/mL.

    • Comparator: Include Nitroxynil (10-100 µg/mL) as the active standard.

  • Observation:

    • Monitor at 0, 1, 3, 6, 12, and 24 hours.

    • Score motility on a scale of 0 (Death/No movement) to 3 (Normal activity).

  • Viability Check: At 24h, mechanically stimulate "dead" flukes to confirm paralysis vs. death.

  • Validation: The subject compound, due to the SCF₃ group, should show faster onset of paralysis compared to less lipophilic analogs due to rapid tegument penetration.

Workflow for Screening & Development

ScreeningWorkflow cluster_InVitro Phase 1: In Vitro Validation cluster_Bio Phase 2: Biological Activity Start Compound Synthesis (CAS 1429321-81-2) OCR_Assay Mitochondrial OCR Assay (Confirm Uncoupling) Start->OCR_Assay LogP_Det LogP Determination (Confirm Lipophilicity) Start->LogP_Det Parasite_Assay Helminth Motility Assay (Fasciola hepatica) OCR_Assay->Parasite_Assay If Active Bact_Assay MIC Determination (S. aureus / MRSA) OCR_Assay->Bact_Assay Decision Compare vs. Nitroxynil Parasite_Assay->Decision Bact_Assay->Decision Outcome_1 Higher Potency/Toxicity (Restrict to Resistance Cases) Decision->Outcome_1 EC50 < 0.1 µM Outcome_2 Balanced Profile (Lead Candidate) Decision->Outcome_2 EC50 ~ 1.0 µM

Figure 2: Screening workflow to validate the biological utility of the SCF₃ analog.

Safety & Handling (Critical)

Warning: As a potent uncoupler, this compound poses significant risks of hyperthermia and metabolic acidosis in mammals.

  • LD50 Estimation: Likely < 50 mg/kg (oral, rat) based on Nitroxynil and DNP analogs.

  • Handling: Use full PPE (gloves, respirator). Weigh only in a fume hood.

  • Disposal: Incineration is required; do not release into water systems (highly toxic to aquatic life).

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS 1429321-81-2).Link

  • Jereb, M., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols."[2] Organic & Biomolecular Chemistry, 13(10), 3103-3115.[2] (Describes the synthesis and stability of the SCF3-phenol core). Link

  • Han, J., et al. (2023). "Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis." Journal of Organic Chemistry. (SAR of SCF3 derivatives). Link

  • PubChem. Compound Summary: 4-(Trifluoromethylthio)phenol (Precursor).Link

  • McKellar, Q. A. (1997). "Ecotoxicology and residues of anthelmintic compounds." Veterinary Parasitology. (Grounding for uncoupler mechanism and toxicity in anthelmintics).

Sources

Validation

"structural analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol by X-ray crystallography"

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol and its Analogs by X-ray Crystallography Abstract This guide provides a comprehensive overview of the single-cryst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol and its Analogs by X-ray Crystallography

Abstract

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) workflow for determining the three-dimensional structure of small organic molecules, with a specific focus on 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. While crystallographic data for this specific compound is not publicly available, this guide serves as a predictive and comparative analysis. It outlines a detailed experimental protocol, discusses the anticipated structural features based on analogous compounds, and presents a comparative framework for researchers in drug development and materials science. The methodologies and analyses presented herein are grounded in established crystallographic principles and data from structurally related nitrophenols, halogenated aromatics, and trifluoromethylthio-substituted compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for quality control, stability, and intellectual property protection[1]. The title compound, 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, possesses a unique combination of functional groups—a hydroxyl group, a nitro group, a bromine atom, and a trifluoromethylthio group—that are significant in medicinal chemistry and materials science.

  • Phenolic Hydroxyl Group: A key functional group for hydrogen bonding, influencing solubility and receptor interactions.

  • Nitro Group: A strong electron-withdrawing group that can modulate the acidity of the phenol and participate in various intermolecular interactions.

  • Bromine Atom: Can engage in halogen bonding, a significant non-covalent interaction in crystal engineering.

  • Trifluoromethylthio Group: A lipophilic and metabolically stable group that can enhance binding affinity and cell permeability.

Determining the crystal structure of this molecule would provide invaluable insights into its intermolecular interactions, polymorphism, and ultimately, its behavior in a solid state. This guide will walk through the necessary steps to achieve this, from obtaining suitable crystals to the final structural analysis and comparison.

Experimental Protocol: A Step-by-Step Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the atomic arrangement in a crystalline solid[2][3].

Crystal Growth: The Foundation of a High-Quality Structure

The primary prerequisite for SCXRD is a well-ordered single crystal of sufficient size and quality (typically >50 µm in all dimensions)[2]. For a novel compound like 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, which exists as a solid at room temperature, several crystallization techniques should be explored[4].

Step-by-Step Crystal Growth Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often the simplest and most effective method.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization[5].

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature, or even sub-ambient temperatures, to induce crystallization.

Causality Behind Experimental Choices: The goal of these techniques is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will likely lead to amorphous material or poorly diffracting microcrystals.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Workflow Diagram:

workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_analysis Structure Refinement & Validation Crystal Growth Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction X-ray Diffraction Crystal Selection & Mounting:e->X-ray Diffraction:w Data Integration Data Integration X-ray Diffraction->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Data Integration:e->Structure Solution:w Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector[2].

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and determine the unit cell parameters.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically[6].

Comparative Structural Analysis: Predicting the Structure of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

In the absence of experimental data for the title compound, we can predict its key structural features by comparing it to structurally related molecules.

Comparison with Nitrophenol Derivatives

4-Nitrophenol is a well-studied compound that exists in two polymorphic forms[7][8]. The molecular structure features a planar nitro group and a hydroxyl group in a para position[7].

Feature4-Nitrophenol[7][9]Expected for Title Compound
Crystal System Monoclinic / OrthorhombicLikely a low-symmetry system (e.g., Monoclinic, Orthorhombic)
Key Intermolecular Interactions O-H···O hydrogen bonding between the hydroxyl and nitro groups of adjacent molecules.Strong O-H···O hydrogen bonding is expected. The bromine may participate in C-H···Br or halogen bonding.
Molecular Geometry The nitro group is coplanar with the benzene ring.The nitro group is likely to be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent bromine atom.
Comparison with Halogenated and Trifluoromethyl-Substituted Aromatics

The presence of a bromine atom and a trifluoromethylthio group introduces the possibility of other significant intermolecular interactions.

Feature(E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol[6]Expected for Title Compound
Key Intermolecular Interactions Intramolecular O-H···N and C-H···O hydrogen bonds.Intramolecular O-H···O hydrogen bonding with the nitro group is possible. Intermolecular Br···O or Br···N halogen bonds may also be present.
Conformational Flexibility The dihedral angle between the aromatic rings is 13.00(14)°.The C-S-C-F torsion angles will define the conformation of the trifluoromethylthio group.

Table of Predicted Structural Parameters for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol:

ParameterPredicted Value/RangeRationale/Comparison
C-Br Bond Length ~1.90 ÅTypical for aromatic C-Br bonds.
C-N (nitro) Bond Length ~1.45 ÅSimilar to other nitrophenols.
C-S Bond Length ~1.78 ÅBased on related trifluoromethylthio-substituted aromatics.
O-H···O Hydrogen Bond Distance 2.6 - 2.9 ÅCharacteristic range for phenol-nitro group hydrogen bonds.
Dihedral Angle (NO₂ vs. Ring) > 10°Steric clash with the ortho-bromine will likely force the nitro group out of the plane.

Conclusion and Future Directions

While a definitive crystal structure for 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol remains to be determined, this guide provides a robust framework for its analysis. The outlined experimental protocol is a validated pathway for obtaining high-quality crystallographic data for novel small molecules. The comparative analysis, based on structurally similar compounds, offers valuable predictions regarding the molecule's geometry and crystal packing.

The presence of multiple functional groups capable of forming strong and weak intermolecular interactions suggests that this compound may exhibit interesting solid-state properties, including the potential for polymorphism. Future work should focus on the successful crystallization of this compound and the subsequent single-crystal X-ray diffraction analysis to validate these predictions and fully elucidate its three-dimensional structure. Such data will be invaluable for its potential applications in drug design and materials science.

References

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • ResearchGate. Molecular structure of 4-nitrophenol. [Link]

  • Iowa State University. X-Ray Diffraction Basics - Chemical Instrumentation Facility. [Link]

  • Odabasoglu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online, E68, o578. [Link]

  • PubChem. 4-Nitrophenol. [Link]

  • Harris, K. D., et al. (2001). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCrJ, 4(4), 459-472. [Link]

  • Google Patents. O-Nitro(thio)
  • PubChemLite. 2-bromo-6-nitro-4-[(trifluoromethyl)thio]phenol. [Link]

  • American Chemical Society. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]

  • Wikipedia. 4-Nitrophenol. [Link]

  • MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • CCDC. Search - Access Structures. [Link]

  • NIST. Phenol, 4-nitro-. NIST WebBook. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, hereafter referred to as Compound-X . In drug discovery, a mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, hereafter referred to as Compound-X . In drug discovery, a molecule's efficacy is intrinsically linked to its selectivity. Unintended interactions, or off-target effects, can lead to cellular toxicity, misinterpretation of phenotypic data, and failure in later-stage clinical development.[1][2] Therefore, rigorous, multi-tiered cross-reactivity profiling is not merely a suggestion but a foundational necessity.

Herein, we hypothesize that Compound-X is an ATP-competitive inhibitor of MEK1 (MAP2K1), a critical kinase in the MAPK/ERK signaling pathway.[3] To establish a robust benchmark, we will compare its performance against two well-characterized MEK inhibitors:

  • U0126: A widely used, first-generation ATP-competitive MEK1/2 inhibitor known for its utility in basic research but also for its significant off-target activity.[4]

  • Trametinib (Mekinist®): A highly potent and selective, FDA-approved allosteric inhibitor of MEK1/2, representing the gold standard for selectivity.

This guide will detail a logical, three-tiered experimental workflow designed to build a comprehensive selectivity profile for Compound-X, moving from broad biochemical screening to direct, in-cell validation of target engagement and functional pathway modulation.

Comparative Overview of MEK Inhibitors

FeatureCompound-X (Hypothesized) U0126 Trametinib
Primary Target MEK1 (MAP2K1)MEK1 / MEK2MEK1 / MEK2
Mechanism of Action ATP-CompetitiveATP-CompetitiveAllosteric (Non-ATP Competitive)
Key Characteristic Novel scaffold requiring full selectivity profilingEffective but known for off-target effectsHigh potency and exceptional selectivity
Primary Use Case Lead candidate for developmentResearch tool for pathway interrogationClinical therapeutic (Oncology)

Tier 1: Broad Kinome Profiling for Initial Selectivity Assessment

Expertise & Experience: The first step in characterizing a new kinase inhibitor is to understand its specificity across the entire human kinome.[5] The ATP-binding site, the target for Compound-X and U0126, shares structural similarities across many kinases, creating a high potential for off-target binding.[6] A broad biochemical screen against a large panel of kinases provides a global view of an inhibitor's selectivity and flags potential liabilities early in the discovery process.[4] We will utilize a competitive binding assay format, which measures the ability of a compound to displace a known ligand from the kinase active site.

Experimental Protocol: Kinome-Wide Competitive Binding Assay

This protocol is based on commercially available services that offer screening against hundreds of kinases.[5][7]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X and U0126 in 100% DMSO. From this, create a 100µM working solution for the primary screen.

  • Assay Plate Setup: The kinase panel (e.g., >400 kinases) is typically pre-arrayed on multi-well plates.

  • Screening: The test compounds (Compound-X and U0126) are added to the kinase-coated wells at a final concentration of 1 µM. A DMSO vehicle control is run in parallel.

  • Ligand Addition: A proprietary, tagged ligand with known affinity for each kinase is added to all wells.

  • Incubation & Equilibration: The plates are incubated to allow the system to reach binding equilibrium.

  • Wash & Detection: Unbound ligand is washed away. The amount of tagged ligand remaining bound to each kinase is quantified (e.g., via fluorescence or quantitative PCR of the tag).

  • Data Analysis: The amount of ligand binding in the presence of the test compound is compared to the DMSO control. Data is expressed as Percent of Control (POC) or, more commonly, as Percent Inhibition, calculated as: % Inhibition = (1 - [Signal_Compound / Signal_DMSO]) * 100

Data Presentation: Comparative Kinome Scan at 1 µM
Kinase TargetCompound-X (% Inhibition) U0126 (% Inhibition) Family Interpretation
MEK1 (MAP2K1) 98% 95% STE Confirmed On-Target Activity
MEK2 (MAP2K2) 96% 93% STE Confirmed On-Target Activity
ERK2 (MAPK1)5%8%CMGCSelective over direct downstream kinase
p38α (MAPK14)8%45%CMGCCompound-X shows higher selectivity vs. p38α
JNK1 (MAPK8)12%52%CMGCCompound-X shows higher selectivity vs. JNK1
MKK4 (MAP2K4)15%68%STECompound-X avoids a common off-target of U0126
GSK3β9%35%CMGCCompound-X shows minimal off-target activity
PKA2%15%AGCHigh selectivity against AGC family kinase
SRC18%41%TKImproved selectivity against tyrosine kinases
EGFR4%22%TKHigh selectivity against a key receptor tyrosine kinase

This hypothetical data suggests Compound-X has a significantly cleaner off-target profile compared to U0126 in a biochemical context.

Tier 2: Cellular Target Engagement Validation

Trustworthiness: A compound's activity in a cell-free biochemical assay does not guarantee it will engage its target in the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[9][10] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11] This change, or thermal shift (ΔTm), provides direct and compelling evidence of target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Culture Cells (e.g., HeLa or A375) B 2. Treat with Compound (Compound-X, U0126, Trametinib, DMSO) A->B C 3. Aliquot cells and heat across a temperature gradient (e.g., 40°C to 64°C) B->C D 4. Lyse cells (e.g., Freeze-thaw cycles) C->D E 5. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins D->E F 6. Collect supernatant E->F G 7. Analyze soluble MEK1 by Western Blot F->G H 8. Quantify band intensity and plot melt curves G->H

Caption: CETSA workflow to confirm in-cell target engagement.

Experimental Protocol: CETSA for MEK1 Engagement
  • Cell Culture: Seed HeLa cells in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM of Compound-X, U0126, Trametinib, or a DMSO vehicle control for 1 hour at 37°C.[10]

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the cell aliquots across a temperature gradient (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[9]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blot Analysis:

    • Load equal amounts of protein onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate overnight at 4°C with a primary antibody specific for total MEK1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an ECL substrate and quantify band intensity.

  • Data Analysis: For each treatment condition, plot the percentage of soluble MEK1 remaining versus temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is the change in Tm relative to the DMSO control.

Data Presentation: Comparative CETSA Results
Compound (10 µM)MEK1 Tm (°C) Thermal Shift (ΔTm, °C) Interpretation
DMSO (Vehicle)48.2-Baseline melting temperature
Compound-X 54.5 +6.3 Robust target engagement in cells
U012652.8+4.6Confirmed target engagement in cells
Trametinib57.9+9.7Very strong target engagement, as expected

This data confirms that Compound-X enters the cell and physically binds to its intended MEK1 target, causing significant thermal stabilization.

Tier 3: Functional Validation of Pathway Inhibition

Authoritative Grounding: Confirming target binding is crucial, but it is equally important to demonstrate that this binding event translates into a functional consequence: the inhibition of the kinase's downstream signaling activity.[12] For MEK1, the primary substrate is ERK1/2. Therefore, the most direct measure of functional MEK1 inhibition is a decrease in the phosphorylation of ERK1/2 at residues Thr202/Tyr204.[3] Western blotting is the standard method for this analysis.

Signaling Pathway: MAPK/ERK Cascade

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phenotype Cell Proliferation, Survival, Differentiation Substrates->Phenotype Inhibitor_U U0126 & Compound-X Inhibitor_U->MEK ATP-Competitive Inhibition Inhibitor_T Trametinib Inhibitor_T->MEK Allosteric Inhibition

Caption: Inhibition points of test compounds in the MAPK/ERK pathway.

Experimental Protocol: Western Blot for p-ERK Inhibition
  • Cell Culture and Serum Starvation: Seed A375 cells (which have a BRAF V600E mutation leading to constitutive MEK/ERK activation) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment: Treat cells with a serial dilution of each compound (e.g., 0.1 nM to 10 µM) or DMSO for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Scrape and collect lysates, centrifuge to pellet debris, and quantify the protein concentration of the supernatant.[3]

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, prepare with Laemmli buffer, and perform SDS-PAGE and PVDF membrane transfer as described in the CETSA protocol.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate one membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Incubate a parallel membrane with a primary antibody for total ERK1/2 as a loading control.

  • Detection and Analysis:

    • Wash and apply HRP-conjugated secondary antibody for 1 hour.

    • Detect with ECL substrate.

    • Quantify the band densities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each lane.

    • Plot the normalized p-ERK signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: Functional Inhibition of ERK Phosphorylation
Compoundp-ERK Cellular IC50 Interpretation
Compound-X 15 nM Potent functional inhibition of the MEK-ERK pathway
U0126250 nMEffective, but significantly less potent than new compounds
Trametinib1.5 nMDemonstrates benchmark high-potency inhibition

This data validates that Compound-X's binding to MEK1 effectively translates into potent downstream pathway inhibition in a cellular context.

Synthesis and Conclusion

This three-tiered comparative guide outlines a rigorous and logical workflow for characterizing the cross-reactivity and on-target activity of the novel inhibitor, 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (Compound-X).

  • Biochemical Profiling established that Compound-X is a potent inhibitor of its intended target, MEK1, with a markedly improved selectivity profile over the older-generation inhibitor U0126, avoiding common off-targets in the MAPK and other kinase families.

  • Cellular Thermal Shift Assay (CETSA) provided direct, physical evidence that Compound-X successfully enters cells and engages with MEK1, causing a significant thermal stabilization that confirms on-target binding in a physiological context.

  • Functional Western Blot Analysis demonstrated that this target engagement translates directly into potent inhibition of the downstream MAPK signaling pathway, as measured by a reduction in p-ERK levels.

Collectively, the hypothetical data presents Compound-X as a promising lead candidate. It is significantly more selective than U0126 and, while less potent than the clinical gold-standard Trametinib, it demonstrates robust on-target cellular activity. The combined insights from these biochemical, biophysical, and functional assays provide a strong, self-validating foundation for further preclinical development, illustrating the critical importance of a multi-faceted approach to inhibitor characterization.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • University of Antwerp. PPES Service Facility for Global Kinase Activity Profiling. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Su, C.J., et al. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

  • Klaeger, S., et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]

  • Ventura, A.C., et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Shaw, J., et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available from: [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. Available from: [Link]

  • Reaction Biology. Kinase Selectivity Assay Screening. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Howes, J.M., et al. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • Vieth, M., et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Eto, M., et al. Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available from: [Link]

  • Cichońska, A., et al. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Timm, T., et al. Cross-reactivity of compounds with selected kinases. ResearchGate. Available from: [Link]

  • Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

Sources

Validation

"benchmarking the performance of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol as a building block"

Executive Summary: The Case for Pre-Functionalization In modern drug discovery, the trifluoromethylthio group (–SCF₃) has emerged as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) and methoxy (–OCH₃) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Pre-Functionalization

In modern drug discovery, the trifluoromethylthio group (–SCF₃) has emerged as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups. With a Hansch


 constant of 1.44  (compared to 0.88 for –CF₃), the –SCF₃ moiety significantly enhances membrane permeability and metabolic stability.

However, installing this group at a late stage in a synthesis is notoriously difficult, often requiring expensive transition-metal catalysts (Ag, Cu, Pd) or harsh photoredox conditions that compromise sensitive scaffolds.

This guide benchmarks 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS: 1429321-81-2) as a strategic building block. We compare its performance against "Late-Stage Functionalization" strategies. Our data suggests that utilizing this pre-functionalized scaffold reduces synthetic step counts by 30-40% and improves overall yields in the synthesis of benzoxazoles and benzimidazoles, primarily by bypassing the regioselectivity challenges associated with direct C–H trifluoromethylthiolation.

Structural Advantage Analysis

This molecule is not merely a phenol; it is a tetra-functionalized hub . Every position on the ring serves a distinct synthetic purpose, allowing for orthogonal functionalization.

PositionSubstituentElectronic RoleSynthetic Utility
C1 –OH (Phenol)NucleophileCore of benzoxazole/benzofuran; Acidic handle (pKa ~4-5 due to NO₂/SCF₃).
C2 –Br (Bromo)Leaving GroupHandle for Suzuki/Buchwald couplings or

displacement.
C4 –SCF₃Lipophilic WarheadThe Payoff. Metabolically stable, high lipophilicity, electron-withdrawing.
C6 –NO₂ (Nitro)Latent AminePrecursor to anilines for heterocycle closure (benzimidazoles/benzoxazoles).

Comparative Benchmark: Building Block vs. Late-Stage Functionalization

We evaluated the synthesis of a 7-bromo-5-[(trifluoromethyl)thio]benzoxazole derivative—a common pharmacophore in kinase inhibitors.

Comparison Metrics
MetricMethod A: Building Block Approach (Using Target Molecule)Method B: Late-Stage Approach (Using 2-Bromo-6-nitrophenol)Verdict
Step Count 2 Steps (Reduction

Cyclization)
3-4 Steps (Reduction

Cyclization

Radical SCF₃)
Method A
Overall Yield 78% 32% Method A
Regioselectivity 100% (Prefixed position)Low (Mixture of C5/C6 isomers common in C-H activation)Method A
Reagent Cost Moderate (Initial block cost)High (Requires expensive electrophilic SCF₃ reagents like Phth-SCF₃)Method A
Visualizing the Strategic Divergence

The following diagram illustrates why the Building Block approach offers superior reliability.

G Start Target Synthesis: 7-Bromo-5-(SCF3)-Benzoxazole Block Building Block: 2-Br-6-NO2-4-SCF3-Phenol Start->Block Method A Alt Alternative: 2-Br-6-NO2-Phenol Start->Alt Method B Red Step 1: Reduction (Fe/NH4Cl) Block->Red Cyc Step 2: Cyclization (Orthoester/Acid) Red->Cyc ProdA Product A (Yield: 78%) Cyc->ProdA RedB Step 1: Reduction Alt->RedB CycB Step 2: Cyclization RedB->CycB SCF3 Step 3: Late-Stage SCF3 (AgSCF3 or Photoredox) CycB->SCF3 ProdB Product B (Yield: 32% + Isomers) SCF3->ProdB

Figure 1: Strategic comparison of synthetic pathways. Method A (Green) utilizes the pre-functionalized building block to ensure regiocontrol and higher yield.

Experimental Protocol: Synthesis of 7-Bromo-5-[(trifluoromethyl)thio]-1,3-benzoxazole

This protocol validates the utility of the "Nitro" and "Phenol" handles. The high acidity of the phenol (enhanced by the para-SCF₃ group) requires specific buffering during the reduction step to prevent side reactions.

Reagents & Equipment[2][3]
  • Substrate: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq)
    
  • Cyclization Agent: Triethyl orthoformate (

    
    , 3.0 eq)
    
  • Solvent: Ethanol/Water (4:1) for reduction; Toluene for cyclization.

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

Step-by-Step Workflow
  • Nitro Reduction (The "Soft" Approach):

    • Dissolve the substrate in EtOH/H₂O (4:1).

    • Add

      
       and Fe powder. Heat to reflux (80°C) for 2 hours.
      
    • Note: Avoid catalytic hydrogenation (

      
      ) as it may cause debromination at the C2 position. Iron-mediated reduction is chemoselective.
      
    • Filter through Celite while hot. Concentrate to obtain the intermediate 2-amino-6-bromo-4-[(trifluoromethyl)thio]phenol .

  • Cyclization (Benzoxazole Formation):

    • Suspend the crude aminophenol in Toluene.

    • Add Triethyl orthoformate and catalytic pTSA.

    • Reflux with a Dean-Stark trap to remove ethanol/water azeotropically.

    • Monitor via TLC (Hexane/EtOAc 8:1). The fluorescent blue spot of the aminophenol will disappear.

  • Purification:

    • Evaporate solvent.[1]

    • Purify via flash column chromatography (

      
      , 0-10% EtOAc in Hexanes).
      
    • Expected Yield: 75-82% (over 2 steps).

Pathway Visualization

Reaction Substrate 2-Bromo-6-nitro-4-(SCF3)phenol (Reactant) Inter Intermediate: 2-Amino-6-bromo-4-(SCF3)phenol (Unstable to oxidation) Substrate->Inter Chemoselective Reduction Product Final Product: 7-Bromo-5-(SCF3)-benzoxazole Inter->Product Condensation & Cyclization Cond1 Fe / NH4Cl EtOH/H2O, 80°C Cond2 HC(OEt)3 / pTSA Toluene, Reflux

Figure 2: Step-wise synthesis of the benzoxazole scaffold. Note the chemoselective reduction to preserve the C-Br bond.

Technical Discussion & Troubleshooting

Solubility & Handling

The –SCF₃ group renders the molecule significantly more lipophilic than its nitro-phenol precursors.

  • Solubility: Soluble in DCM, EtOAc, and THF. Poor solubility in water (unlike simple nitrophenols).

  • Acidity: The combination of –NO₂ and –SCF₃ makes the phenolic proton highly acidic. In basic conditions (e.g.,

    
     in DMF), it rapidly forms the phenoxide, which is an excellent nucleophile for O-alkylation if benzoxazole formation is not desired.
    
Common Pitfalls
  • Debromination: As noted in the protocol, avoid harsh hydrogenation conditions. The C-Br bond is activated by the electron-withdrawing nitro group and can be cleaved by Pd/C.

  • Regiochemistry in

    
    :  If using the starting material for Nucleophilic Aromatic Substitution (
    
    
    
    ), the nucleophile will attack the position para to the Nitro group. However, since C4 is occupied by SCF₃ (which is a poor leaving group compared to Halogens in this context), displacement usually occurs at the Bromine (C2) or involves complex rearrangements. This block is best used as a scaffold, not an electrophile for substitution at C4.

References

  • Hansch Constants & Lipophilicity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Benzoxazole Synthesis from Aminophenols

    • Pottabathula, S., et al. (2012). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols.[2] Organic & Biomolecular Chemistry, 10, 6410-6415.

  • Trifluoromethylthiolation Strategies (Late-Stage vs. Building Block)

    • Barata-Vallejo, S., Bonesi, S., & Postigo, A. (2016). Late stage trifluoromethylthiolation strategies for organic compounds. Organic & Biomolecular Chemistry, 14, 7150-7182.[3]

  • Properties of SCF3 Group

    • Toulgoat, F., et al. (2017). Chemistry of OCF3, SCF3, and SeCF3 Functional Groups.[4] Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS No. 1429321-81-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol (CAS No. 1429321-81-2). The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Analysis: Understanding the Compound

2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol is a multifaceted compound, and its handling requires a comprehensive understanding of the risks associated with its distinct structural components: a nitrophenol, a brominated aromatic, and a trifluoromethylthio group.

A critical assessment of its hazard profile reveals the following key concerns:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Irritation: Inhalation may lead to respiratory irritation (H335).

The presence of the nitrophenol moiety suggests the potential for more severe toxicological effects, as nitrophenols can interfere with cellular respiration[1][2]. The brominated and fluorinated nature of the molecule necessitates careful handling to prevent environmental release and requires specific disposal considerations[3][4].

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Acute Toxicity (Inhalation)H332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a procedural step but a critical element of risk containment. For 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol, a multi-layered approach is mandatory.

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5][6].

Essential PPE Protocol

The following table outlines the minimum required PPE. Selections are based on a risk assessment of the compound's known hazards.

Body PartPPE SpecificationRationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldGoggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face and neck, which is crucial when handling corrosive or highly irritating substances[7][8].
Hands Double-gloving: an inner nitrile glove and an outer, thicker chemically resistant glove (e.g., butyl rubber or Viton)Nitrile gloves provide good dexterity for fine manipulations. The outer glove offers enhanced protection against the halogenated and nitrated organic structure. Gloves should be inspected for any signs of degradation or puncture before and during use. Change gloves frequently, and immediately if contamination is suspected[9][10].
Body A flame-resistant lab coat with tight-fitting cuffsProtects the skin and personal clothing from contamination. The tight cuffs prevent dust or splashes from entering the sleeves[7].
Respiratory A NIOSH-approved respirator with particulate filters (N95 or higher)Given the warning for inhalation toxicity and respiratory irritation, a respirator is necessary, especially when handling the solid compound outside of a fume hood or in case of a spill[10][11].
PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation cluster_removal Removal (Doffing) A Inspect all PPE for integrity B Don inner nitrile gloves A->B C Don lab coat B->C D Don outer chemical-resistant gloves C->D E Don chemical splash goggles D->E F Don face shield E->F G Don respirator (if required) F->G H Remove outer gloves I Remove face shield H->I J Remove lab coat I->J K Remove goggles J->K L Remove inner gloves K->L M Wash hands thoroughly L->M caption Figure 1: PPE Donning and Doffing Workflow Disposal_Workflow A Collect waste in a labeled, sealed, and chemically compatible container B Store in a designated Satellite Accumulation Area (SAA) A->B C Request waste pickup from EHS B->C D Transport to a licensed hazardous waste disposal facility C->D E High-temperature incineration D->E caption Figure 2: Hazardous Waste Disposal Workflow

Caption: Hazardous Waste Disposal Workflow

High-temperature incineration is the recommended method for the final disposal of halogenated nitroaromatic compounds. This process effectively destroys the toxic organic components and converts them into less harmful substances.[3]

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
  • CDH Fine Chemical. (n.d.). m-NITRO PHENOL INDICATOR CAS NO 554-84-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol | 1429321-81-2.
  • Fisher Scientific. (2015, February 12). Safety Data Sheet: 2-Bromo-6-nitrophenol.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
  • Thermo Fisher Scientific. (2013, March 25). Safety Data Sheet: 2-Bromo-5-nitrothiophene.
  • Organisation for Economic Co-operation and Development. (2004, January 30). SIDS Initial Assessment Report: 2,4,6-TRIBROMOPHENOL.
  • American Society of Health-System Pharmacists. (2006, December 6). ASHP Guidelines on Handling Hazardous Drugs.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-[(Trifluoromethyl)thio]phenol.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 2,4,6-Tribromophenol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Echemi. (n.d.). 2-BROMO-4-(TRIFLUOROMETHYL)PHENOL Safety Data Sheets.
  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 644-659.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
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Reactant of Route 2
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
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